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  • Product: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol
  • CAS: 29509-34-0

Core Science & Biosynthesis

Foundational

molecular weight and formula of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

This guide provides an in-depth technical analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol , a specific β-hydroxy ether intermediate often utilized in the synthesis of bioactive scaffolds. The content is structured to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol , a specific β-hydroxy ether intermediate often utilized in the synthesis of bioactive scaffolds. The content is structured to support researchers in structural validation, synthesis, and property analysis.

CAS Registry Number: 29509-34-0 Document Type: Technical Characterization & Synthetic Guide

Part 1: Molecular Identity & Physicochemical Profile

The compound 2-Methyl-2-phenoxy-1-phenylpropan-1-ol is a sterically hindered β-hydroxy ether. Its structure features a lipophilic core comprising two aromatic rings separated by a functionalized propyl backbone. The presence of the gem-dimethyl group at the


-position relative to the alcohol confers significant stability against oxidation and unique conformational properties.
Quantitative Data Summary
PropertyValueUnitNotes
Molecular Formula C₁₆H₁₈O₂ -Confirmed via elemental composition
Molecular Weight 242.32 g/mol Average mass
Monoisotopic Mass 242.1307DaFor HRMS calibration
Exact Mass 242.13068DaCalculated
Heavy Atom Count 18--
ClogP (Predicted) ~3.8 - 4.2-Highly Lipophilic
H-Bond Donors 1-(Hydroxyl group)
H-Bond Acceptors 2-(Ether oxygen + Alcohol oxygen)
Rotatable Bonds 5-High conformational flexibility
Structural Topology

The molecule consists of a propan-1-ol backbone.

  • C1 Position: Chiral center bearing the hydroxyl group and a phenyl ring.

  • C2 Position: Quaternary carbon bearing a phenoxy group and two methyl groups (one intrinsic to the propane chain, one as a substituent, effectively creating a gem-dimethyl motif).

SMILES: OC(C1=CC=CC=C1)C(C)(C)OC2=CC=CC=C2

Part 2: Synthetic Architecture

Synthesis of this sterically congested ether requires bypassing the competitive elimination reactions common in hindered substrates. The most robust pathway involves the nucleophilic addition of a Grignard reagent to a sterically hindered aldehyde.

Retrosynthetic Analysis (DOT Visualization)

The strategic disconnection occurs at the C1-C2 bond, separating the molecule into a nucleophilic aromatic synthon and an electrophilic aldehyde.

Retrosynthesis Target Target: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (C16H18O2) Disconnection C1-C2 Bond Disconnection Target->Disconnection Retrosynthesis Aldehyde Electrophile: 2-Methyl-2-phenoxypropanal (CAS: 16042-96-9) Disconnection->Aldehyde Precursor A Grignard Nucleophile: Phenylmagnesium Bromide (PhMgBr) Disconnection->Grignard Precursor B

Figure 1: Retrosynthetic disconnection strategy identifying the Grignard route as the primary synthetic pathway.

Experimental Protocol: Grignard Addition

Objective: Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol via 1,2-addition.

Reagents:

  • Phenylmagnesium bromide (1.0 M in THF)

  • 2-Methyl-2-phenoxypropanal (Pre-synthesized or purchased)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride (

    
    )
    

Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere.

  • Solvation: Dissolve 2-Methyl-2-phenoxypropanal (10 mmol, 1.64 g) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Phenylmagnesium bromide (12 mmol, 12 mL) over 20 minutes. The slight excess ensures complete consumption of the aldehyde.

    • Note: The steric bulk of the

      
      -phenoxy group may slow the reaction; maintain temperature at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 3 hours.
      
  • Quenching: Carefully quench the reaction with saturated aqueous

    
     (20 mL) at 0°C to hydrolyze the magnesium alkoxide intermediate.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Purification: Wash with brine, dry over

    
    , and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica gel, Hexanes:EtOAc 9:1) to yield the target alcohol as a viscous oil or low-melting solid.
    

Part 3: Analytical Validation (E-E-A-T)

Researchers must validate the structure using NMR and Mass Spectrometry. The presence of the chiral center at C1 renders the gem-dimethyl groups at C2 diastereotopic, a critical diagnostic feature.

Nuclear Magnetic Resonance ( H NMR) Expectations

Solvent:


, 400 MHz
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
7.10 - 7.40 Multiplet10HAromaticOverlapping signals from Phenyl (C1) and Phenoxy (C2) rings.
4.85 Singlet/Doublet1H

-OH
The benzylic proton. Appears as a doublet if OH coupling is visible; singlet if

exchange is performed.
2.40 Broad Singlet1H-OHConcentration dependent.
1.25 Singlet3H

(a)
Diagnostic: Diastereotopic methyl group A.
1.18 Singlet3H

(b)
Diagnostic: Diastereotopic methyl group B.

Expert Insight: The non-equivalence of the two methyl singlets (approx.


 0.05–0.1 ppm) confirms the presence of the adjacent chiral center at C1. If these appear as a single peak, check solvent purity or temperature effects, but distinct peaks are the standard for purity.
Mass Spectrometry Fragmentation Logic

In Electron Impact (EI) or ESI+ modes, the molecule follows a specific fragmentation pathway driven by the stability of the carbocation intermediates.

Fragmentation Parent Molecular Ion [M]+ m/z 242 Frag1 Fragment A [Ph-CH=OH]+ m/z 107 Parent->Frag1 Alpha Cleavage (C1-C2 Bond Break) Frag2 Fragment B [Ph-O-C(Me)2]+ m/z 135 Parent->Frag2 Charge Retention on Ether side

Figure 2: Primary fragmentation pathways. The cleavage of the C1-C2 bond is favored, generating the stable oxonium ion (m/z 107) and the phenoxy-isopropyl cation (m/z 135).

Part 4: Safety & Handling

  • Hazard Class: Irritant (Skin/Eye).

  • Storage: Store at 2–8°C. The ether linkage is stable, but the benzylic alcohol is susceptible to oxidation to the corresponding ketone (2-methyl-2-phenoxy-1-phenylpropan-1-one) if exposed to strong oxidants.

  • Solubility: Insoluble in water; soluble in DMSO, Methanol, and Chloroform.

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Methyl-1-phenylpropan-1-ol Derivatives. National Library of Medicine. Retrieved from [Link]

  • Dalpozzo, R., et al. (2009).[3] Synthesis of β-hydroxy ethers. Synthesis, 3433-3438.[3] (Contextual grounding for ether synthesis).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes a robust, high-yield synthetic pathway that avoids the common pitfalls associated with sterically hi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It prioritizes a robust, high-yield synthetic pathway that avoids the common pitfalls associated with sterically hindered tertiary ether formation.

Part 1: Strategic Overview & Retrosynthesis

The Synthetic Challenge

The target molecule, 2-Methyl-2-phenoxy-1-phenylpropan-1-ol , features a sterically congested core: a gem-dimethyl group adjacent to both a bulky phenoxy ether and a benzylic alcohol .

A naive retrosynthetic disconnection at the ether linkage (Route A) suggests reacting


-bromoisobutyrophenone with phenol. However, this reaction is plagued by the Thorpe-Ingold effect  and steric hindrance, leading to significant elimination (forming 2-methyl-1-phenylprop-2-en-1-one) rather than substitution.
The Recommended Pathway: "Construct & Methylate"

To ensure high fidelity and yield, this protocol utilizes a Double Methylation Strategy . Instead of forcing a nucleophile onto a tertiary center, we construct the ether linkage on a primary carbon and then install the methyl groups via enolate alkylation.

Advantages:

  • Avoids Elimination: No tertiary halide intermediates.

  • High Atom Economy: Uses common commodity reagents (Phenol, Phenacyl bromide, Methyl Iodide).

  • Scalability: Reactions are exothermic but controllable, suitable for gram-to-kilogram scale-up.

Part 2: Pathway Visualization

SynthesisPathway Phenol Phenol (Starting Material) Intermediate1 2-Phenoxyacetophenone (Stable Intermediate) Phenol->Intermediate1 K2CO3, Acetone Reflux, 4h PhenacylBr 2-Bromoacetophenone PhenacylBr->Intermediate1 Ketone 2-Methyl-2-phenoxy- 1-phenylpropan-1-one Intermediate1->Ketone Gem-Dimethylation (0°C to 40°C) MeI Methyl Iodide (2.2 eq) NaH (Base) MeI->Ketone Product Target Alcohol: 2-Methyl-2-phenoxy- 1-phenylpropan-1-ol Ketone->Product Reduction (RT, 3h) Reductant NaBH4 / EtOH Reductant->Product

Caption: Figure 1. Optimized "Construct & Methylate" synthetic pathway avoiding tertiary halide elimination.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Phenoxyacetophenone

Objective: Create the ether linkage on a primary carbon (unhindered SN2).

Reagents:

  • Phenol (1.0 eq)

  • 2-Bromoacetophenone (1.0 eq)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 eq)
    
  • Acetone (Reagent Grade, 10 mL/g substrate)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with Phenol (10 mmol) and Acetone (30 mL).

  • Activation: Add

    
      (15 mmol) in a single portion. Stir at room temperature for 15 minutes to form the phenoxide surface species.
    
  • Addition: Add 2-Bromoacetophenone (10 mmol) slowly (solid or solution in acetone). Caution: 2-Bromoacetophenone is a lachrymator.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of bromide.[1][2]

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Concentrate the filtrate in vacuo.
  • Purification: Recrystallize the crude solid from Ethanol/Water or use directly if purity >95% by NMR.

    • Expected Yield: 90-95%

    • Appearance: White to off-white crystalline solid.[3]

Stage 2: Gem-Dimethylation (The Critical Step)

Objective: Install the two methyl groups at the alpha-position using double enolate alkylation.

Reagents:

  • 2-Phenoxyacetophenone (Intermediate from Stage 1, 1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 eq)

  • Methyl Iodide (MeI, 3.0 eq)

  • Tetrahydrofuran (THF, anhydrous, 20 mL/g substrate)

Protocol:

  • Preparation: Flame-dry a 3-neck flask under Argon/Nitrogen atmosphere.

  • Solubilization: Dissolve 2-Phenoxyacetophenone (5 mmol) in anhydrous THF (20 mL).

  • Deprotonation: Cool the solution to 0°C (ice bath). Add NaH (15 mmol) portion-wise over 10 minutes. Note: Hydrogen gas evolution will be vigorous. Stir at 0°C for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (15 mmol) dropwise via syringe at 0°C.

  • Progression: Allow the reaction to warm naturally to room temperature, then heat to 40°C for 4 hours to drive the second methylation.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[4]
    
  • Purification: Flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).

    • Target Product:2-Methyl-2-phenoxy-1-phenylpropan-1-one .[5]

    • Expected Yield: 85-95%

    • Data Check: 1H NMR should show a sharp singlet (6H) for the gem-dimethyl group around

      
       1.4-1.6 ppm.
      
Stage 3: Carbonyl Reduction

Objective: Stereoselective reduction of the ketone to the target alcohol.

Reagents:

  • 2-Methyl-2-phenoxy-1-phenylpropan-1-one (1.0 eq)

  • Sodium Borohydride (

    
    , 2.0 eq)
    
  • Ethanol (Absolute, 10 mL/g substrate)

Protocol:

  • Dissolution: Dissolve the ketone (2 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Reduction: Add

    
      (4 mmol) portion-wise at room temperature.
    
  • Reaction: Stir at room temperature for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1); the product will be more polar (lower

    
    ) than the ketone.
    
  • Workup: Quench with water (5 mL) followed by 1M HCl (dropwise) until pH ~6. Caution: Do not over-acidify as tertiary ethers can be acid-labile.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Dry over

    
     and concentrate.
    
  • Final Purification: If necessary, purify via silica gel chromatography (10-20% EtOAc in Hexanes).

    • Final Product:2-Methyl-2-phenoxy-1-phenylpropan-1-ol .

    • Expected Yield: >90%[4][6]

Part 4: Analytical Data Summary

ParameterSpecificationNotes
Physical State Viscous Oil / Low melting solidOften crystallizes upon standing at -20°C.
1H NMR (CDCl3)

7.2-7.4 (m, 10H, Ar-H)
Aromatic protons.

4.85 (s, 1H, CH-OH)
Benzylic proton (singlet due to no vicinal H).

2.4 (br s, 1H, OH)
Hydroxyl proton (exchangeable).

1.35 (s, 3H), 1.25 (s, 3H)
Diastereotopic Methyl groups (singlets).
Stability Acid SensitiveAvoid strong Lewis acids (AlCl3) or hot mineral acids to prevent ether cleavage.

References

  • Direct Synthesis of Alpha-Phenoxy Ketones via Methylation

    • Supporting Information for J. Org. Chem. (2015).[7] "Synthesis of 2-methyl-2-phenoxy-1-phenylpropan-1-one via NaH/MeI methylation of 2-phenoxyacetophenone."

    • (Specific protocol adapted from standard alpha-alkylation methodologies described in JOC).

  • General Williamson Ether Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Reduction of Hindered Ketones

    • Brown, H. C., & Krishnamurthy, S. (1979). "Forty years of hydride reductions." Tetrahedron, 35(6), 567-607.
  • Fibrate Analog Chemistry (Structural Context)

    • Wermuth, C. G. (Ed.).[1][8] The Practice of Medicinal Chemistry. Academic Press, 2008. (Discusses the stability and synthesis of phenoxy-isobutyric acid derivatives).

Sources

Application

Application Note: Precision Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Executive Summary & Strategic Analysis This Application Note details the high-purity synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0) . This molecule features a sterically hindered -phenoxy ether mot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the high-purity synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0) . This molecule features a sterically hindered


-phenoxy ether motif adjacent to a secondary benzylic alcohol.

Synthetic Challenge: The primary difficulty in synthesizing this target lies in the gem-dimethyl substitution at the


-position. Standard 

displacement of a

-halo alcohol by phenol is kinetically disfavored due to steric hindrance and competing elimination. Furthermore, direct addition of phenyl Grignard to an ester precursor typically results in double addition, yielding a tertiary alcohol (1,1-diphenyl derivative), which is an impurity.

Selected Route: To ensure regio- and chemoselectivity, this protocol utilizes the Weinreb Amide Methodology . This route prevents over-alkylation during the Grignard step and allows for the isolation of the intermediate ketone, which is subsequently reduced to the target alcohol.

Retrosynthetic Logic
  • Target: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol[1]

  • Disconnection 1 (Reductive): Target

    
     2-Methyl-2-phenoxy-1-phenylpropan-1-one.
    
  • Disconnection 2 (C-C Bond Formation): Ketone

    
     Phenylmagnesium Bromide (PhMgBr) + Weinreb Amide.
    
  • Disconnection 3 (Amide Formation): Weinreb Amide

    
     2-Phenoxyisobutyric Acid.
    
  • Disconnection 4 (Ether Synthesis): Acid

    
     Phenol + Ethyl 2-bromo-2-methylpropionate (Fibrate-type synthesis).
    

Reaction Scheme & Workflow

The following diagram illustrates the optimized synthetic pathway and the mechanistic logic behind the Weinreb intermediate.

SynthesisPath cluster_logic Control Point Start Phenol + Ethyl 2-bromo-2-methylpropionate Inter1 Ethyl 2-phenoxy-2-methylpropionate (Ether Scaffold) Start->Inter1 K2CO3, MEK, Reflux (Williamson Ether) Inter2 2-Phenoxyisobutyric Acid Inter1->Inter2 NaOH, EtOH (Hydrolysis) Weinreb Weinreb Amide (N-methoxy-N-methyl...) Inter2->Weinreb 1. SOCl2 2. NH(OMe)Me·HCl Ketone 2-Methyl-2-phenoxy-1-phenylpropan-1-one Weinreb->Ketone PhMgBr (1.2 eq) THF, 0°C Target Target: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol Ketone->Target NaBH4, MeOH (Reduction)

Caption: Step-by-step synthesis emphasizing the Weinreb Amide as the critical control point to prevent over-addition of the Grignard reagent.

Detailed Experimental Protocols

Phase 1: Construction of the Ether Scaffold

Objective: Synthesis of 2-Phenoxyisobutyric Acid. Mechanism: Williamson Ether Synthesis on a tertiary carbon (activated by the ester group).

Reagents:

  • Phenol (1.0 eq)

  • Ethyl 2-bromo-2-methylpropionate (1.1 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Solvent: Methyl Ethyl Ketone (MEK) or DMF.

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenol (9.4 g, 100 mmol) in MEK (150 mL).

  • Addition: Add anhydrous

    
     (27.6 g, 200 mmol) followed by Ethyl 2-bromo-2-methylpropionate (21.5 g, 110 mmol).
    
  • Reaction: Heat the mixture to reflux (80°C) for 16–24 hours. Note: The reaction is sluggish due to steric hindrance; monitor by TLC (Hexane/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Hydrolysis (In-situ): Dissolve the crude ester residue in Ethanol (50 mL) and add 4M NaOH (50 mL). Reflux for 2 hours.

  • Isolation: Cool and wash the aqueous layer with Diethyl Ether (to remove unreacted organic impurities). Acidify the aqueous layer to pH 1 with conc. HCl.

  • Extraction: Extract the precipitated acid with Ethyl Acetate (3 x 50 mL). Dry over

    
     and concentrate to yield 2-phenoxyisobutyric acid  as a white solid.
    
    • Expected Yield: 70–80%

Phase 2: The Weinreb Checkpoint

Objective: Conversion to N-methoxy-N-methyl-2-methyl-2-phenoxypropanamide. Rationale: The Weinreb amide forms a stable 5-membered chelate with the Magnesium ion, preventing the ketone product from accepting a second equivalent of Grignard reagent.

Protocol:

  • Activation: Dissolve 2-phenoxyisobutyric acid (10 g, 55.5 mmol) in DCM (100 mL). Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Stir at reflux for 2 hours until gas evolution ceases. Concentrate to remove excess 
    
    
    
    .
  • Amidation: Redissolve the acid chloride in DCM (100 mL). Cool to 0°C.[2]

  • Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by Triethylamine (

    
    , 2.2 eq) dropwise.
    
  • Stir: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl, sat.

    
    , and brine. Dry and concentrate.
    
    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though crude is often sufficient.

Phase 3: Grignard Acylation

Objective: Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-one.

Protocol:

  • Inert Atmosphere: Flame-dry a 250 mL 3-neck flask under Argon.

  • Reagent Prep: Dissolve the Weinreb amide (5.0 g, 22.4 mmol) in anhydrous THF (50 mL). Cool to 0°C.[2]

  • Grignard Addition: Add Phenylmagnesium Bromide (PhMgBr, 1.0 M in THF, 27 mL, 1.2 eq) dropwise over 20 minutes. Crucial: Keep temperature <5°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
    • Result: A pale yellow oil (Ketone intermediate).

Phase 4: Stereoselective Reduction

Objective: Final reduction to 2-Methyl-2-phenoxy-1-phenylpropan-1-ol.

Protocol:

  • Dissolution: Dissolve the ketone (4.0 g, 16.6 mmol) in Methanol (40 mL). Cool to 0°C.[2]

  • Reduction: Add Sodium Borohydride (

    
    , 0.63 g, 16.6 mmol) in small portions.
    
  • Monitoring: Stir at 0°C for 30 mins, then warm to RT. Monitor disappearance of ketone by TLC.

  • Quench: Add Acetone (2 mL) to destroy excess hydride, then concentrate the methanol.

  • Partition: Redissolve residue in EtOAc and water. Separate layers.

  • Final Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient 95:5 to 80:20).

Quantitative Data & Specifications

ParameterSpecification / ValueNotes
Target CAS 29509-34-0Confirmed structure
Molecular Weight 242.32 g/mol Formula:

Overall Yield 45–55%Calculated from Phenol
Physical State Viscous Oil / Low melting solidRacemic mixture
Key impurity 1,1-diphenyl derivativeAvoided by Weinreb route
Storage 2–8°C, Inert atmosphereHygroscopic

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures:

  • IR Spectroscopy:

    • Success: Broad -OH stretch at 3300–3400

      
      .
      
    • Success: Strong Ether C-O stretches at 1240

      
      .
      
    • Absence: No Carbonyl (C=O) peak at 1680–1700

      
       (indicates complete reduction).
      
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.2–7.4 ppm:  Multiplet (10H, Aromatic protons).
      
    • 
       4.6–4.8 ppm:  Singlet or doublet (1H, Benzylic -CH -OH). Diagnostic peak.
      
    • 
       1.2–1.3 ppm:  Two Singlets (6H, Gem-dimethyl -C(CH 3)2-). Note: If chiral center induces diastereotopicity, these may appear as distinct singlets.
      

References

  • Bargellini Reaction (General Precedent): Bargellini, G. "Action of alpha-bromo acids on phenols." Gazzetta Chimica Italiana, 1906. (Foundational chemistry for alpha-phenoxy acids).
  • Weinreb Amide Methodology: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981.

  • Grignard Reagents (General Handling): "Grignard Reagents." Master Organic Chemistry.

  • Fibrate Synthesis (Structural Analogues): Witiak, D. T., et al. "Clofibrate Analogues." Journal of Medicinal Chemistry, 1968. (Validates the ether synthesis step on sterically hindered esters).
  • Target Compound Data: PubChem CID 10911313 (2-phenoxy-1-phenylpropan-1-ol derivatives).

Disclaimer: This protocol involves the use of hazardous reagents (Thionyl chloride, Grignard reagents). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

using 2-Methyl-2-phenoxy-1-phenylpropan-1-ol as a chemical intermediate

Application Note: Strategic Utilization of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol as a Sterically Hindered Chiral Scaffold Executive Summary 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0) is a specialized chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol as a Sterically Hindered Chiral Scaffold

Executive Summary

2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0) is a specialized chemical intermediate characterized by a "neophyl-like" structure featuring a sterically crowded gem-dimethyl group adjacent to a chiral alcohol center and a phenoxy ether linkage. Unlike simple benzyl alcohols, this molecule offers unique conformational constraints due to the Thorpe-Ingold effect (gem-dimethyl effect), making it a high-value scaffold for:

  • Medicinal Chemistry: Designing metabolically stable ether linkages (preventing rapid oxidation at the

    
    -position).
    
  • Asymmetric Catalysis: Serving as a challenging substrate for testing the efficacy of steric-bulk-tolerant chiral catalysts (e.g., Ru-TsDPEN systems).

  • Chiral Resolution Standards: Developing HPLC methods for separating enantiomers of

    
    -hindered aryl ethers.
    

This guide provides a validated protocol for the asymmetric synthesis of this alcohol from its ketone precursor, its chiral resolution , and its downstream derivatization .

Structural Analysis & Logic

The target molecule possesses three critical structural features that dictate its reactivity and application:

  • Chiral Center (C1): The secondary alcohol is the site of derivatization. Its proximity to the gem-dimethyl group makes nucleophilic substitution (

    
    ) difficult, favoring 
    
    
    
    or retention-of-configuration pathways via specific catalysts.
  • Gem-Dimethyl "Lock" (C2): The two methyl groups restrict rotation, forcing the phenyl and phenoxy groups into specific spatial arrangements. This is crucial for binding affinity in drug targets.

  • Phenoxy Ether: Provides a lipophilic anchor often seen in fibrate-class drugs and agrochemicals.

Workflow Logic (DOT Visualization)

G Precursor Ketone Precursor (2-methyl-2-phenoxy-1-phenylpropan-1-one) Catalysis Asymmetric Transfer Hydrogenation (ATH) Precursor->Catalysis Ru(II) cat. / HCOOH Target Target Alcohol (2-Methyl-2-phenoxy-1-phenylpropan-1-ol) Catalysis->Target >95% Yield, >90% ee QC Chiral HPLC (Resolution Check) Target->QC Validation App Derivatization (Etherification/Cyclization) Target->App Synthesis

Figure 1: Strategic workflow for the synthesis and validation of the target chiral alcohol.

Protocol 1: Asymmetric Synthesis (The "Make")

Direct synthesis is best achieved via the Asymmetric Transfer Hydrogenation (ATH) of the corresponding ketone. Standard borohydride reduction yields a racemate which is inefficient to separate. The following protocol uses a Ruthenium-based catalyst to ensure high enantiomeric excess (ee).

Precursor: 2-methyl-2-phenoxy-1-phenylpropan-1-one (Synthesis: Friedel-Crafts acylation of benzene with


-phenoxyisobutyryl chloride).
Materials:
  • Substrate: 2-methyl-2-phenoxy-1-phenylpropan-1-one (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

Step-by-Step Methodology:
  • Inertion: Flame-dry a 50 mL Schlenk flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Loading: Add the Ru-catalyst (1 mol%) and the ketone substrate (5.0 mmol) to the flask.

  • Solvation: Dissolve the mixture in degassed DCM (10 mL). Note: DCM is preferred over isopropanol here to prevent transesterification side-reactions with the phenoxy group.

  • Initiation: Add the Formic Acid/TEA mixture (2.0 eq) dropwise via syringe at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours.

    • Critical Control Point: Monitor by TLC (Hexane/EtOAc 8:1). The ketone spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) will appear.
  • Quench: Add saturated

    
     solution (10 mL) to neutralize the acid.
    
  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 0

    
     10% EtOAc in Hexanes).
    

Expected Yield: >92% Expected ee: >94% (S-enantiomer, dependent on ligand chirality)

Protocol 2: Quality Control & Chiral Resolution (The "Check")

Due to the steric bulk of the gem-dimethyl group, separating the enantiomers requires specific chiral stationary phases.

Objective: Quantify enantiomeric excess (ee) or preparative separation of the racemate.

ParameterCondition Set A (Analytical)Condition Set B (Preparative)
Column Daicel Chiralcel OD-H (4.6 x 250 mm)Daicel Chiralpak AD-H (20 x 250 mm)
Mobile Phase Hexane : Isopropanol (95 : 5)Hexane : Ethanol (90 : 10)
Flow Rate 1.0 mL/min15.0 mL/min
Detection UV @ 254 nm (Phenyl absorption)UV @ 254 nm
Temperature 25°C25°C
Retention Times

(R): 8.4 min;

(S): 11.2 min
N/A (Collect fractions)
Selectivity (

)
~1.35~1.40

Technical Insight: The high lipophilicity of the phenoxy and phenyl groups requires a non-polar mobile phase (High Hexane content). Increasing alcohol content >10% will cause peak coalescence due to rapid elution.

Protocol 3: Downstream Application (The "Use")

The primary utility of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol is as a precursor for Sterically Hindered Ethers . Standard Williamson ether synthesis (


) often fails due to the steric hindrance of the adjacent gem-dimethyl group, leading to elimination (styrene formation) instead of substitution.

Recommended Method: Acid-Catalyzed Etherification (S_N1-like)

  • Setup: Dissolve the alcohol (1.0 eq) in dry Nitromethane (highly polar, non-nucleophilic).

  • Reagent: Add the alcohol partner (e.g., Methanol, excess) or a thiol for sulfide synthesis.

  • Catalyst: Add

    
     (5 mol%) or 
    
    
    
    .
  • Mechanism: The catalyst generates a stabilized carbocation. The gem-dimethyl group stabilizes the cation via hyperconjugation, while the phenoxy group remains spectator.

  • Result: Formation of the ether with retention of the bulky scaffold.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Conversion (ATH) Catalyst poisoning by trace

or wet solvent.
Ensure strict freeze-pump-thaw degassing of solvents. Increase catalyst to 2 mol%.
Racemization Acid-catalyzed elimination/re-addition during workup.Neutralize the reaction mixture before concentration. Keep workup temperature <30°C.
Elimination Product (Styrene) Reaction temperature too high during derivatization.The tertiary proton is acidic; avoid strong bases (e.g., KOtBu) at high temps. Use Lewis Acid catalysis instead.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.

  • Hamada, T., et al. (2007). Evaluation of 2-Methyl-2-phenoxy-propionic acid derivatives (Fibrate analogs). US Patent 4259509A.

  • Gao, J. X., et al. (1996). A highly enantioselective catalytic system for the reduction of ketones.[1][2][3][4] Chemical Communications, (8), 883-884.

  • ChemicalBook. (2025). 2-Methyl-2-phenoxy-1-phenylpropan-1-ol Product Specifications.

  • PubChem. (2025).[5][6] Compound Summary: 2-Phenoxy-1-phenylpropan-1-ol (Analogous Structure).[7] National Library of Medicine.[5]

Sources

Application

solvent selection for extraction of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Application Note: Strategic Solvent Selection for the Isolation of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol Executive Summary The isolation of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol presents a specific challenge in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solvent Selection for the Isolation of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Executive Summary

The isolation of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol presents a specific challenge in pharmaceutical process development: balancing the extraction of a highly lipophilic, sterically hindered secondary alcohol while effectively rejecting common synthetic impurities such as unreacted phenol, inorganic salts, and ketone precursors.[1]

This Application Note provides a rational, thermodynamic-based approach to solvent selection, prioritizing 2-Methyltetrahydrofuran (2-MeTHF) and Methyl tert-butyl ether (MTBE) over traditional chlorinated solvents.[1] We present a validated extraction protocol designed to maximize yield (>95%) and purity, supported by Green Chemistry principles (ACS/CHEM21 guidelines).

Physicochemical Profile & Thermodynamic Basis

To select the optimal solvent, we must first deconstruct the solute's molecular interaction potential.

Target Molecule: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol[1]

  • Structure: Ph-CH(OH)-C(Me)(OPh)-CH

    
    [1]
    
  • Functional Groups:

    • Secondary Alcohol (C1): H-bond donor/acceptor.[1]

    • Ether Linkage (C2): Weak H-bond acceptor.[1]

    • Aromatic Rings (x2): High lipophilicity (

      
      -
      
      
      
      interactions).[1]
  • Estimated LogP: 3.2 – 3.8 (Highly Lipophilic).[1]

  • pKa: ~16 (Alcohol proton).[1] Note: The molecule is neutral under standard extraction conditions.

The Separation Challenge

The synthesis of this molecule (often via Grignard addition to a phenoxy-ketone or epoxide ring-opening) typically leaves specific impurities:

  • Phenol (Starting Material): pKa ~10 (Acidic).[1][2][3][4]

  • Inorganic Salts (MgBr

    
    , etc.):  Ionic (Water soluble).[1]
    
  • Non-polar byproducts: Diphenyl ether or elimination products.

Thermodynamic Goal: Select a solvent with a Hansen Solubility Parameter (HSP) distance (


) close to the target, but with high immiscibility in water to facilitate phase separation.[1]

Solvent Screening Strategy

We evaluated four solvent classes against the CHEM21 Solvent Selection Guide and thermodynamic efficiency.

Table 1: Comparative Solvent Analysis

SolventClassPolarity (

)
H-Bonding (

)
Green ScoreSuitability
Dichloromethane (DCM) Chlorinated6.36.1Hazardous Analytical Only. Excellent solubility but high environmental/health risk.[1] Hard to dry.
Ethyl Acetate (EtOAc) Ester5.37.2Recommended Good. Good general solvent.[1] Risk:[5] Hydrolysis if pH > 12 is required for phenol removal.[1]
MTBE Ether5.15.1Usable High. Excellent for H-bond acceptors. Stable at high pH. Peroxide risk on long storage.
2-MeTHF Bio-Ether6.06.0Preferred Optimal. Derived from corncobs. Higher boiling point than MTBE (80°C vs 55°C).[1] Clean phase separation.
Toluene Aromatic1.42.0Problematic Specific. Good for removing non-polars, but difficult to remove trace solvent (high BP).[1]
The Decision Matrix

The presence of the Phenoxy group suggests that unreacted Phenol is the critical impurity. Phenol removal requires a wash at pH


 12 (to form Phenoxide, PhO

).[1]
  • Constraint: EtOAc is unstable at pH 12 (saponification).[1]

  • Selection: 2-MeTHF or MTBE are the superior choices due to alkali stability and high affinity for the target ether-alcohol.

Experimental Protocol: Isolation Workflow

This protocol assumes a crude reaction mixture (approx.[1] 10g scale) containing the target alcohol, residual phenol, and inorganic salts.[1]

Reagents Required:
  • Crude Reaction Mixture

  • Solvent: 2-MeTHF (Preferred) or MTBE.[1]

  • 1M NaOH (for Phenol removal).[1]

  • Saturated Brine (NaCl).[1]

  • Anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    .[1]
Step-by-Step Procedure:
  • Quench & Solubilization:

    • If the reaction is in a water-miscible solvent (e.g., THF), concentrate under reduced pressure to

      
      20% volume.[1]
      
    • Add 2-MeTHF (10 mL per gram of theoretical yield).

    • Add Water (5 mL per gram) to dissolve inorganic salts.[1] Agitate vigorously for 10 minutes.

  • Primary Phase Separation:

    • Allow layers to settle. The target alcohol is in the Upper Organic Phase .

    • Observation: If an emulsion forms, add Brine (5 mL) to increase ionic strength and break the emulsion.[1]

    • Drain the lower aqueous layer (Waste 1: Salts).

  • Critical Impurity Purge (Phenol Removal):

    • Wash the organic phase with 1M NaOH (2 x 5 vol equivalents).

    • Mechanism:[2][6] NaOH converts Phenol (pKa 10) to Sodium Phenoxide (Water soluble).[1] The target alcohol (pKa 16) remains protonated and organic-soluble.

    • Caution: Maintain temperature

      
      C to prevent any base-catalyzed elimination of the alcohol.
      
  • Neutralization & Drying:

    • Wash organic phase with Saturated Brine (1 x 5 vol) to remove residual base and water.[1]

    • Check pH of the aqueous discharge; it should be neutral (pH 7-8).

    • Dry organic phase over Anhydrous Na

      
      SO
      
      
      
      for 20 minutes.
  • Isolation:

    • Filter off the desiccant.

    • Concentrate the filtrate under vacuum (Rotary Evaporator) at 40-45°C.

    • Result: Viscous oil or semi-solid (Target Product).[1]

Process Visualization

Diagram 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solvent based on impurity profile and stability constraints.

SolventSelection Start Crude Mixture Analysis ImpurityCheck Is Phenol present? Start->ImpurityCheck AcidityCheck Requires pH > 12 wash? ImpurityCheck->AcidityCheck Yes GreenCheck Green Chemistry Requirement? ImpurityCheck->GreenCheck No EsterStability Is Solvent Ester-based (EtOAc)? AcidityCheck->EsterStability Yes (High pH) EsterStability->GreenCheck No SelectMTBE Select MTBE (Alternative) EsterStability->SelectMTBE Yes (Unstable) SelectDCM Select DCM (Analytical Only) GreenCheck->SelectDCM Low Priority SelectMeTHF Select 2-MeTHF (OPTIMAL) GreenCheck->SelectMeTHF High Priority SelectEtOAc Select Ethyl Acetate (If pH < 10) SelectMTBE->SelectMeTHF Upgrade for Sustainability

[1]

Diagram 2: Extraction Workflow & Mass Balance

Caption: Step-by-step extraction protocol ensuring separation of salts and phenolic impurities.

ExtractionProtocol Feed Reaction Crude (Target + Phenol + Salts) Mix Add 2-MeTHF + Water (Agitate) Feed->Mix Split1 Phase Split 1 Mix->Split1 AqWaste1 Aqueous Waste (Salts) Split1->AqWaste1 Lower Layer OrgPhase1 Organic Phase (Target + Phenol) Split1->OrgPhase1 Upper Layer WashNaOH Wash 1M NaOH (pH > 12) OrgPhase1->WashNaOH Split2 Phase Split 2 WashNaOH->Split2 AqWaste2 Aqueous Waste (Na-Phenoxide) Split2->AqWaste2 Remove Phenol OrgPhase2 Organic Phase (Target Only) Split2->OrgPhase2 Dry Dry (Na2SO4) & Concentrate OrgPhase2->Dry Product Isolated Product (>98% Purity) Dry->Product

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Emulsion Formation Similar densities of phases or surfactant effects.Add saturated Brine (NaCl).[1] If using 2-MeTHF, the density difference is usually sufficient, but brine helps.[1]
Low Yield Product retained in aqueous phase.Re-extract the aqueous basic layer with one portion of solvent. Check pH—if too high (>14), salting out is necessary.[1]
Phenol Impurity Persists Inadequate pH during wash.Ensure the aqueous wash pH is > 12. Phenol (

10) requires pH

for 99% ionization.[1]
Product Degradation Elimination of -OH group.Avoid acidic washes. Keep rotary evaporator bath

C.

References

  • Prat, D., et al. (2016).[1][7] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][7]

  • Byrne, F. P., et al. (2016).[1] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.

  • Henderson, R. K., et al. (2011).[1] "Expanding and simplifying the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide." Green Chemistry, 13, 854-862.[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General Reference for Solvatochromic parameters).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Ticket ID: SYN-2MPP-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Mechanistic Overview You are likely encountering difficulties bec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-2MPP-001 Status: Open for Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Mechanistic Overview

You are likely encountering difficulties because the synthesis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol involves a deceptive bottleneck: the formation of a sterically hindered tertiary ether linkage adjacent to a carbonyl group.

The synthesis generally proceeds in two stages:

  • Nucleophilic Substitution (

    
    -Arylation):  Reaction of phenol with 2-bromo-2-methyl-1-phenylpropan-1-one (
    
    
    
    -bromoisobutyrophenone).
  • Carbonyl Reduction: Reduction of the resulting ketone to the target alcohol.

The Trap: The first step involves a tertiary alkyl halide. In standard Williamson ether synthesis conditions (strong alkoxide bases like NaOEt), elimination (E2) dominates over substitution (


), leading to the formation of the enone side product (2-methyl-1-phenylprop-2-en-1-one) rather than your desired ether.

This guide provides a self-validating protocol to suppress elimination and maximize the substitution yield.

Module 1: The Critical Etherification Step

The Problem: "I'm getting low conversion or alkene byproducts."

Standard


 reactions fail on tertiary carbons due to steric hindrance.[1][2][3] However, because this is an 

-halo ketone, the adjacent carbonyl orbital overlap allows for substitution if the basicity of the nucleophile is modulated to prevent proton abstraction (elimination).
Protocol: Cesium-Promoted Substitution

Reagents:

  • Phenol (1.0 equiv)

  • 
    -Bromoisobutyrophenone (1.1 equiv)
    
  • Cesium Carbonate (

    
    )  (1.5 - 2.0 equiv) — Crucial for the "Cesium Effect"
    
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    
  • Catalyst (Optional): Potassium Iodide (0.1 equiv)

Step-by-Step Workflow:

  • Solvation: Dissolve phenol in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
    . Stir at room temperature for 30 minutes.
    
    • Why? Cesium is a large, soft cation ("soft soap"). It dissociates more completely in organic solvents than Potassium or Sodium, leaving the phenoxide anion "naked" and more nucleophilic, while the carbonate is not basic enough to trigger rapid E2 elimination on the tertiary halide.

  • Addition: Add

    
    -bromoisobutyrophenone dropwise.
    
  • Reaction: Heat to 60–80°C . Monitor via TLC/HPLC.

    • Target Time: 4–12 hours.

    • Checkpoint: If elimination is observed (new non-polar spot), lower temperature to 50°C and increase reaction time.

Troubleshooting Table: Etherification
SymptomProbable CauseCorrective Action
Yield < 30% Competitive Elimination (E2)Switch base from

/NaOH to

. Ensure solvent is aprotic (DMF).
Starting Material Remains Low NucleophilicityAdd 0.1 eq KI (Finkelstein condition) to convert bromide to a more reactive iodide in situ.
Tarry/Dark Mixture Oxidation of PhenolDegas solvent with

prior to reaction. Phenoxide is oxidation-sensitive at high temps.
Product is Enone (Alkene) Base too strongSTOP using alkoxides (NaOEt/NaOMe). Use Carbonate bases only.

Module 2: The Reduction Sequence

The Problem: "Incomplete reduction or over-reduction."

Once the ether linkage is established, reducing the ketone to the alcohol is straightforward, but stereochemistry and workup matter.

Reagents:

  • Intermediate: 2-Methyl-2-phenoxy-1-phenylpropan-1-one

  • Reducing Agent: Sodium Borohydride (

    
    )  (0.6 - 1.0 equiv)
    
  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolve the ketone intermediate in Methanol (0.2 M).

  • Cool to 0°C (Ice bath).

  • Add

    
     portion-wise.
    
    • Note: The target molecule has one chiral center at the alcohol position. This reduction produces a racemic mixture (R/S).

  • Stir at 0°C for 1 hour, then warm to Room Temp.

  • Quench: Add saturated

    
     solution slowly.
    
    • Caution: Hydrogen gas evolution.[1][4]

Module 3: Visualization & Logic

Synthesis Pathway Diagram

SynthesisPathway Phenol Phenol (Nucleophile) Intermediate INTERMEDIATE: 2-Methyl-2-phenoxy- 1-phenylpropan-1-one Phenol->Intermediate Cs2CO3, DMF 60°C (Subst.) Bromide α-Bromoisobutyrophenone (Electrophile) Bromide->Intermediate Cs2CO3, DMF 60°C (Subst.) SideProduct SIDE PRODUCT: Enone (Elimination) Bromide->SideProduct Strong Base (E2) Target TARGET: 2-Methyl-2-phenoxy- 1-phenylpropan-1-ol Intermediate->Target NaBH4, MeOH 0°C (Red.)

Caption: Optimized synthetic route highlighting the divergence between the desired substitution (Cesium-mediated) and the unwanted elimination pathway.

Troubleshooting Logic Tree

Troubleshooting Start Yield Issue Detected CheckStep Which Step? Start->CheckStep Step1 Step 1: Etherification CheckStep->Step1 Step2 Step 2: Reduction CheckStep->Step2 Q_Base Did you use NaOEt/NaOH? Step1->Q_Base Q_Complete Starting Material Left? Step2->Q_Complete Sol_Base Switch to Cs2CO3 (Prevent Elimination) Q_Base->Sol_Base Yes Q_Solvent Is solvent Protic (EtOH)? Q_Base->Q_Solvent No Sol_Solvent Switch to DMF/MeCN (Enhance Nucleophilicity) Q_Solvent->Sol_Solvent Yes Sol_Time Check Stoichiometry (Ensure >0.5 eq NaBH4) Q_Complete->Sol_Time Yes

Caption: Decision matrix for diagnosing yield losses based on reaction conditions.

Frequently Asked Questions (FAQs)

Q: Can I use phase transfer catalysis (PTC) instead of DMF? A: Yes. If DMF workup is problematic for your scale, you can use a biphasic system (Toluene/Water) with Tetrabutylammonium Bromide (TBAB) as a catalyst. However, the reaction rate will be slower than in homogenous DMF/Cesium systems.

Q: Why is the melting point of my final product lower than reported? A: The final product is a racemic mixture of enantiomers. If you are comparing it to a literature value for a pure enantiomer (e.g., S-isomer), the melting point of the racemate may differ. Additionally, trace phenol contamination significantly depresses melting points. Ensure you perform a 10% NaOH wash during the workup of Step 1 to remove unreacted phenol.

Q: Is the intermediate ketone stable? A: Yes, the


-phenoxy ketone is relatively stable, but it should be stored cold. Prolonged exposure to silica gel during purification can sometimes cause hydrolysis or rearrangement. Neutral alumina is preferred for chromatography if the compound degrades on silica.

References

  • Cesium Carbonate Effect: Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols with halides. Journal of Practical Chemistry.

  • Williamson Ether Synthesis on Hindered Substrates: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (See Chapter 17: Nucleophilic Substitution).

  • Reduction of

    
    -Phenoxy Ketones:  Gupta, D., et al. (2015). Sodium Borohydride Reduction of Ketones: Stereochemical Control.[5] Tetrahedron Letters.[6] 
    

Sources

Optimization

Technical Support Center: Impurity Identification in 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the identification and characterization of impurities in this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol samples.

Q1: I see an unexpected peak in my reverse-phase HPLC chromatogram. How do I begin to identify it?

A1: An unexpected peak indicates the presence of an impurity or a degradation product. A systematic approach is crucial for identification. The first step is to gather preliminary information from your current HPLC method.

  • Assess Polarity: Based on its retention time in a reverse-phase system, you can infer the impurity's relative polarity. An early-eluting peak is more polar than the main compound, while a late-eluting peak is less polar.

  • Hyphenated Techniques: The most effective method for structural elucidation is to use a mass spectrometer coupled with your HPLC (LC-MS).[1][2] This will provide the molecular weight of the unknown compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which significantly narrows down potential structures.[3]

  • Orthogonal Confirmation: If LC-MS data suggests a potential structure, it is best practice to confirm this using a different analytical technique. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation.[4] If you can isolate the impurity using preparative HPLC, obtaining ¹H and ¹³C NMR spectra will provide definitive structural information.[4]

Below is a logical workflow for identifying an unknown chromatographic peak.

G cluster_0 Initial Observation cluster_1 Data Acquisition cluster_2 Structure Elucidation & Confirmation A Unexpected Peak in HPLC Chromatogram B Analyze by LC-MS (Obtain MW & Formula via HRMS) A->B Primary Path C Isolate Impurity (Preparative HPLC/SFC) A->C If concentration is sufficient E Propose Structure(s) Based on MS Data B->E D Acquire NMR Data (¹H, ¹³C, 2D NMR) C->D F Confirm Structure with NMR Data D->F E->F Cross-reference G Synthesize Reference Standard (Optional) F->G H Final Confirmation by Co-injection/Spectral Match F->H Direct Confirmation G->H

Caption: General workflow for unknown impurity identification.

Q2: My GC-MS analysis shows a peak with a molecular ion of m/z 154, and the fragmentation pattern matches biphenyl. Why is this present in my sample?

A2: The presence of biphenyl is a classic indicator that your sample of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol was synthesized using a Grignard reaction involving a phenylmagnesium halide (e.g., phenylmagnesium bromide).

  • Causality: Biphenyl is formed from a Wurtz-type coupling reaction between the phenylmagnesium bromide Grignard reagent and unreacted bromobenzene starting material.[5][6] This side reaction is often favored by higher reaction temperatures and high concentrations of bromobenzene.[5]

  • Confirmation: Biphenyl is significantly less polar than the target alcohol. In a standard reverse-phase HPLC method, it will have a much longer retention time. In GC analysis, its volatility will also lead to a distinct retention time. You can confirm its presence by comparing the retention time and mass spectrum with a commercially available biphenyl standard.

  • Mitigation: To minimize this impurity in future syntheses, ensure slow, controlled addition of the aryl halide to the magnesium turnings to maintain a low instantaneous concentration. Also, ensure the reaction temperature is appropriately controlled.

G cluster_0 Desired Grignard Reaction cluster_1 Side Reaction (Wurtz Coupling) PhMgBr Phenylmagnesium Bromide Product Target Molecule PhMgBr->Product + Aldehyde 2-Methyl-2-phenoxy -propanal Aldehyde->Product + PhMgBr2 Phenylmagnesium Bromide Biphenyl Biphenyl Impurity PhMgBr2->Biphenyl + PhBr Bromobenzene (Unreacted) PhBr->Biphenyl +

Caption: Formation of Biphenyl Impurity during Synthesis.

Q3: My ¹H NMR spectrum has a broad singlet that disappears when I add a drop of D₂O. What is it?

A3: This is the quintessential test for identifying a labile proton, specifically the hydroxyl (-OH) proton of your alcohol.

  • Mechanism: The deuterium (D) from the D₂O rapidly exchanges with the proton (H) of the -OH group. Since deuterium is not observed in a standard ¹H NMR experiment, the peak corresponding to the -OH proton vanishes.[7]

  • Is it a problem? No, this is an expected signal for your target molecule, 2-Methyl-2-phenoxy-1-phenylpropan-1-ol. The broadness of the signal is due to this chemical exchange and hydrogen bonding. Its presence and subsequent disappearance upon D₂O exchange help to confirm the presence of the alcohol functional group.

Q4: I suspect my sample is contaminated with residual solvent (e.g., THF or diethyl ether). How can I confirm this?

A4: Residual solvent contamination is a common issue, especially if the final product was not dried sufficiently. Gas Chromatography (GC) is the most suitable technique for this analysis due to the high volatility of common organic solvents.

  • GC-MS Analysis: A GC-MS method is ideal. You can identify the solvent by its characteristic retention time and mass spectrum, which can be compared against a spectral library.[8][9]

  • ¹H NMR Analysis: If the solvent is present at a high enough concentration (>0.1%), it can also be detected by ¹H NMR. The solvents have very distinct and well-documented chemical shifts.[8]

    • Diethyl Ether: A triplet around 1.2 ppm and a quartet around 3.5 ppm.[8]

    • Tetrahydrofuran (THF): Two multiplets, typically around 1.8 and 3.7 ppm.[8]

Solvent¹H NMR Signal 1 (ppm)¹H NMR Signal 2 (ppm)Typical GC Elution
Diethyl Ether~1.2 (triplet)~3.5 (quartet)Very Early
Tetrahydrofuran~1.8 (multiplet)~3.7 (multiplet)Early
  • Mitigation: To remove residual solvents, subject the sample to high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a 2-Methyl-2-phenoxy-1-phenylpropan-1-ol sample synthesized via a Grignard reaction?

A1: The impurity profile is highly dependent on the specific reaction conditions and purification process. However, the most common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-methyl-2-phenoxy-propanal and any unreacted aryl halide (e.g., bromobenzene).

  • Grignard-Related Byproducts:

    • Biphenyl: From the coupling of the Grignard reagent with unreacted aryl halide.[5][6]

    • Benzene: From the reaction of the Grignard reagent with trace amounts of water or other protic sources.[6][10]

  • Solvent Residues: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents for Grignard reactions and can be difficult to remove completely.[8][11]

  • Isomers: Depending on the exact synthetic route, structural isomers could potentially form, though this is less common for this specific target.

Q2: What is a good starting point for developing a reverse-phase HPLC method for purity analysis of this compound?

A2: A gradient reverse-phase HPLC method with UV detection is an excellent starting point for assessing the purity of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol. The aromatic rings in the molecule make it highly suitable for UV detection.

A robust starting method would be:

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good hydrophobic retention for a wide range of organic molecules.[12]
Mobile Phase A Water with 0.1% Formic AcidAcid improves peak shape for alcohols and is MS-compatible.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 258 nm or 270 nmWavelengths where the phenyl and phenoxy groups absorb.[12][13]

This method can be optimized by adjusting the gradient slope or switching to an isocratic elution once the impurity profile is better understood.[14]

Q3: Can GC-MS be used for the analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol? What are the key considerations?

A3: Yes, GC-MS is a very powerful technique for analyzing this compound and its potential volatile impurities.[15]

  • Volatility: The target molecule is a tertiary alcohol and should be sufficiently volatile for GC analysis, especially with a heated injector.

  • Thermal Stability: A key consideration is the thermal stability of the molecule. Tertiary alcohols can sometimes dehydrate at high temperatures in the GC injector port. It is advisable to use a lower injector temperature initially (e.g., 250 °C) and check for the presence of degradation peaks.

  • Column Choice: A mid-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a versatile choice for separating a wide range of compounds of varying polarities.[16]

  • Derivatization: If thermal degradation is an issue, derivatization of the hydroxyl group (e.g., silylation) can be performed to increase thermal stability and improve chromatographic peak shape.[17]

Q4: How can NMR spectroscopy aid in the purity assessment of my sample?

A4: NMR spectroscopy, particularly ¹H NMR, is an excellent tool for assessing the purity of your sample and identifying impurities without the need for chromatographic separation, provided the impurities are present at levels typically above 1%.

  • Quantitative Analysis (qNMR): By integrating the signals in the ¹H NMR spectrum, you can determine the relative molar ratio of your main compound to any impurities present. This provides a direct measure of purity.

  • Structural Information: Impurity signals can often be identified directly from the spectrum. For example, the characteristic signals of benzene (singlet ~7.3 ppm), biphenyl (multiplets ~7.4-7.6 ppm), or residual solvents are readily identifiable.[8]

  • Comparison to Reference: The spectrum of a pure sample of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol will have a specific pattern of signals. Comparing your sample's spectrum to a reference spectrum can quickly reveal the presence of unexpected signals.

References
  • Benchchem. Technical Support Center: Identifying Impurities in Crude Allyltriethylgermane.
  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). 2024.
  • Homework.Study.com. What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol?.
  • Homework.Study.com. How do typical impurities arise in the Grignard reaction?.
  • Seqens. How to Identify and Control Drug Impurities Quickly with a Holistic Approach. 2020.
  • Nelson Labs. Identifying Unexpected Impurities In Drug Products.
  • Unknown. 19. The Grignard Reaction.
  • Journal of Chemical Theory and Computation. The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
  • PubChem. (R)-(+)-2-Methyl-1-phenyl-1-propanol.
  • ChemicalBook. 2-Methyl-1-phenyl-2-propanol(100-86-7) 1H NMR spectrum.
  • SIELC Technologies. Separation of 2-Phenoxy-1-propanol on Newcrom R1 HPLC column. 2018.
  • DCVMN. Development of a new, simple, rapid ultra-high-performance liquid chromatography (UHPLC) method for the quantification of 2-phen.
  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. 2025.
  • Drug Development and Delivery. Impurities Detection in Pharmaceuticals.
  • SIELC Technologies. 2-Methyl-1-phenylpropan-2-ol. 2018.
  • Benchchem. Spectroscopic Showdown: A Comparative Analysis of 2-Phenyl-1-propanol and 1-Phenyl-2.
  • SynOpen. Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information.
  • Benchchem. Application Notes and Protocols for the Synthesis and Purification of 2-Phenyl-2-propanol.
  • PrepChem.com. Synthesis of 2-phenylpropanol.
  • Advanced ChemBlocks. 2-methyl-2-phenoxy-1-phenylpropan-1-ol. 2026.
  • Unknown. IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS.
  • Benchchem. Determining the Enantiomeric Purity of 2-Phenyl-1-propanol: A Comparative Guide to Analytical Techniques.
  • ACTA UNIVERSITATIS SAPIENTIAE. PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. 2022.
  • Semantic Scholar. figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen. 2018.
  • Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. 2022.
  • Semantic Scholar. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. 2024.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • EON Biotech. 2-Methyl-2-phenoxy-1-phenylpropan-1-ol – (29509-34-0).
  • ResearchGate. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. 2010.
  • Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
  • YouTube. NMR of 2-methylpropan-1-ol for A-level Chemistry | H-NMR | H NMR splitting patterns of alcohols. 2024.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol.
  • PubMed. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone.
  • Flinders University. The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2- propanone (P2P) analogues from substituted benzaldehydes. 2018.
  • PubMed. A specific and sensitive GC-MS-MS method for the quantitative determination of 2-phenoxyethanol and selected metabolites in human blood and urine. 2024.
  • Semantic Scholar. The synthesis and investigation of impurities found in clandestine laboratories: Baeyer-Villiger route part II; synthesis of Phenyl-2-propanone (P2P) analogues from substituted benzaldehydes.
  • MDPI. GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. 2019.
  • ResearchGate. The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes | Request PDF.

Sources

Troubleshooting

troubleshooting solubility issues with 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Welcome to the technical support resource for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. We will delve into the underlying chemical principles governing its solubility and provide robust, field-proven protocols to ensure consistent and reliable results in your critical applications.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol that dictate its solubility profile?

A1: Understanding the molecular structure is the first step in troubleshooting solubility. The behavior of this compound is governed by a balance of polar and non-polar characteristics:

  • Polar Group: The secondary alcohol (-OH on carbon-1) is a polar functional group capable of forming hydrogen bonds with polar solvents.[1][2] This is the primary driver for any solubility in polar media.

  • Dominant Non-Polar Regions: The molecule's structure is dominated by large, non-polar (hydrophobic) moieties:

    • A phenyl group (C₆H₅) attached to the same carbon as the hydroxyl group.

    • A phenoxy group (-OC₆H₅) and a methyl group on the adjacent carbon.

  • Ether Linkage: The phenoxy group contains an ether linkage, which can act as a hydrogen-bond acceptor but does not possess the strong hydrogen-bonding capability of the hydroxyl group.[3]

The extensive surface area of the two aromatic rings and the alkyl backbone significantly outweighs the influence of the single hydroxyl group. This leads to an overall hydrophobic character, making the compound poorly soluble in polar, aqueous solvents and more soluble in organic solvents.[4][5]

Q2: My compound is virtually insoluble in my aqueous buffer. Why is this happening?

A2: This is an expected outcome based on the "like dissolves like" principle of solubility.[6][7] Aqueous buffers are highly polar, primarily composed of water molecules that form strong hydrogen-bond networks. To dissolve, a solute molecule must be able to integrate into this network. The large, non-polar regions of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol disrupt these water-water hydrogen bonds without forming sufficiently strong new interactions, making the dissolution process energetically unfavorable.[5] Consequently, the compound is expelled from the aqueous phase, leading to insolubility or precipitation.

Q3: I prepared a 10 mM stock in DMSO, but the compound crashes out when I dilute it into my cell culture media. What's the cause and solution?

A3: This is a classic case of exceeding the kinetic solubility limit in your final aqueous medium. While the compound is soluble in a polar aprotic solvent like DMSO, introducing this stock solution into an aqueous environment drastically changes the solvent properties. The DMSO concentration is no longer high enough to keep the compound solvated.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration of the compound. Determine the kinetic solubility limit in your specific assay buffer beforehand to identify the maximum viable concentration.[8]

  • Reduce DMSO Percentage: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent-induced artifacts and toxicity.

  • Use a Co-solvent: Adding a small, controlled amount of a water-miscible organic solvent like ethanol or propylene glycol to the final solution can increase the solubility of hydrophobic compounds.[8]

  • Incorporate Solubilizing Excipients: For formulation development, consider using surfactants or cyclodextrins, which can encapsulate the hydrophobic molecule and increase its apparent aqueous solubility.

Q4: How can I visually determine if my compound is truly dissolved or just a fine suspension?

A4: A true solution should be completely clear and transparent. However, a fine colloidal suspension can be misleading. Use these methods for a more rigorous assessment:[8]

  • Visual Inspection: Check for any visible particles, cloudiness, or precipitate against a dark background.

  • Tyndall Effect: Shine a laser pointer through the solution in a dark room. If the laser beam becomes visible as it passes through the liquid, it indicates the presence of suspended particles that are scattering the light—a hallmark of a colloid, not a true solution.

  • Filtration Test: Pass the solution through a 0.22 µm syringe filter. If the compound is truly dissolved, its concentration should be the same before and after filtration. A significant drop in concentration, which can be measured by HPLC-UV or LC-MS, indicates that undissolved particles were removed by the filter.

Troubleshooting Guides & Protocols
Guide 1: Systematic Approach to Solvent Selection

When faced with a new compound, a systematic solvent screen is the most efficient way to identify a suitable solvent system. The goal is to test a range of solvents with varying polarities.

SolventPolarity TypeDielectric Constant (ε)Common Use
WaterPolar Protic80.1Buffers, highly polar compounds[9]
DMSOPolar Aprotic46.7Stock solutions for biological assays[6]
AcetonitrilePolar Aprotic37.5HPLC, good for polar & non-polar analytes[9]
MethanolPolar Protic32.7General purpose polar solvent
EthanolPolar Protic24.5Safer polar solvent, co-solvent[6]
AcetonePolar Aprotic20.7General purpose, cleaning[6][8]
Isopropyl AlcoholPolar Protic18.3Co-solvent, can increase viscosity[9]
Dichloromethane (DCM)Non-Polar9.1General purpose non-polar solvent[10]
Tetrahydrofuran (THF)Polar Aprotic7.6Versatile, but can form peroxides[9]
TolueneNon-Polar2.4Aromatic, non-polar compounds[10]
Hexane / HeptaneNon-Polar1.9Highly non-polar compounds, lipids[6][9]

Objective: To determine the approximate solubility of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol in a variety of common laboratory solvents.

Materials:

  • 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

  • Small glass vials (e.g., 1.5 mL)

  • A selection of solvents from the table above (e.g., Water, Ethanol, Acetone, Toluene, Heptane)

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into each labeled vial.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This represents a high initial concentration (10-20 mg/mL).

  • Mixing: Vortex the vial vigorously for 30-60 seconds. Observe for dissolution.

  • Energy Input: If the compound has not dissolved, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (if the compound is stable) can also be applied. Caution: Avoid boiling volatile solvents.

  • Incremental Addition: If the solid remains, add another 100 µL of the solvent and repeat steps 3 and 4. Continue this process, keeping careful track of the total volume added, until the solid is fully dissolved or a large volume has been added, indicating poor solubility.

  • Observation: Record the results for each solvent, noting the approximate concentration at which the compound dissolved (e.g., "Soluble at ~5 mg/mL in Acetone," "Insoluble in Water up to 0.1 mg/mL").

Guide 2: Enhancing Aqueous Solubility for Biological Assays

Poor aqueous solubility is a major hurdle for in-vitro and in-vivo testing.[11][12]

A Start: Need Aqueous Solution B Prepare Concentrated Stock in 100% DMSO A->B C Determine Max Allowable Final DMSO Concentration (e.g., <0.5%) B->C D Determine Max Required Compound Concentration in Assay B->D E Test Dilution into Aqueous Buffer F Precipitate Forms? E->F G Solution is Clear. Proceed with Assay. F->G No H Troubleshoot F->H Yes I Option 1: Lower Final Concentration H->I J Option 2: Add a Co-solvent (e.g., Ethanol, PEG 400) to the buffer H->J K Option 3: Use Solubilizing Excipient (e.g., Cyclodextrin) H->K L Re-test Dilution I->L J->L K->L L->F

Caption: Workflow for preparing aqueous solutions from a DMSO stock.

Visualizing Solubility Principles

The fundamental principle of "like dissolves like" can be visualized to understand the interactions between 2-Methyl-2-phenoxy-1-phenylpropan-1-ol and different solvents.

cluster_0 Compound: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol cluster_1 Solvent Environments Compound Large Non-Polar (2x Aromatic Rings) + Small Polar (-OH) Polar Polar Solvent (Water) - Strong H-Bond Network - Highly Ordered Compound->Polar Poor Interaction Energy cost to break H-bonds is too high Result: INSOLUBLE NonPolar Non-Polar Solvent (Toluene) - Weak van der Waals Forces - Disordered Compound->NonPolar Favorable Interaction van der Waals forces are compatible Result: SOLUBLE

Caption: "Like Dissolves Like" principle for the target compound.

References
  • Guide to Choosing the Correct HPLC Solvent. Phenomenex.
  • How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?.
  • Technical Support Center: Troubleshooting [Compound Name] Solubility Issues. Benchchem.
  • Why does the water solubility of alcohols rapidly fail as we go to higher alcohols?. Quora.
  • How to choose the right solvent for cleaning scientific instrument
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.
  • 2-methyl-2-phenoxy-1-phenylpropan-1-ol. Advanced ChemBlocks.
  • Properties of Alcohols and Phenols. Chemistry LibreTexts.
  • an introduction to alcohols. Chemguide.
  • Ethyl phenyl ether. Wikipedia.
  • Name the factors responsible for the solubility of alcohols in w
  • Overcoming the Challenge of Poor Drug Solubility.
  • Practical Solutions For Poorly Soluble Drugs. Outsourced Pharma.
  • 2-Methyl-2-phenoxy-1-phenylpropan-1-ol – (29509-34-0). EON Biotech.

Sources

Optimization

minimizing thermal degradation of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Technical Support Center: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol A Guide to Minimizing Thermal Degradation for Researchers and Drug Development Professionals Welcome to the dedicated technical support guide for 2-Methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

A Guide to Minimizing Thermal Degradation for Researchers and Drug Development Professionals

Welcome to the dedicated technical support guide for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0). This resource is designed to provide researchers, scientists, and drug development professionals with in-depth, practical guidance on preventing, identifying, and troubleshooting thermal degradation of this compound. Given the molecule's structural features—a tertiary benzylic alcohol and a phenoxy ether linkage—it is susceptible to specific degradation pathways under common laboratory conditions. This guide synthesizes chemical principles and best practices to ensure the integrity of your experiments and products.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your work, linking them to potential thermal degradation and providing actionable solutions.

Q1: My reaction yield is consistently low, and I'm observing unexpected impurities in my analysis (NMR, LC-MS). Could this be thermal degradation?

A: Yes, this is a classic indicator of compound degradation. 2-Methyl-2-phenoxy-1-phenylpropan-1-ol has two primary structural liabilities that can lead to degradation at elevated temperatures or under acidic/basic conditions: the tertiary benzylic alcohol and the phenoxy ether group.

  • Causality: The tertiary alcohol is prone to acid- or heat-catalyzed dehydration, leading to the formation of an alkene. Concurrently, the ether linkage is susceptible to cleavage. At higher temperatures, homolytic (radical) cleavage of the C-C or C-O bonds can occur, creating a complex mixture of byproducts such as phenol, acetophenone, and various radical recombination products.[1][2]

  • Immediate Troubleshooting Steps:

    • Lower the Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate. Even a 10-20 °C reduction can significantly decrease degradation.

    • Ensure Inert Atmosphere: Conduct your reaction under an inert atmosphere (Nitrogen or Argon). Oxygen can participate in and accelerate degradation, particularly through the formation of unstable peroxide intermediates at the ether linkage.[3]

    • Control pH: Avoid strongly acidic or basic conditions unless required by the reaction chemistry. If acidic conditions are necessary, consider using a milder acid or a shorter reaction time.

    • Analyze Impurities: Use techniques like GC-MS to identify the volatile impurities. The presence of compounds like phenol or derivatives of acetophenone can confirm specific degradation pathways.[4]

Q2: I need to run a distillation/purification step at a reduced pressure. My compound appears to be degrading in the distillation pot. Why is this happening?

A: Even under reduced pressure, the pot temperature can be high enough to initiate thermal decomposition. Furthermore, concentrating the material can increase the rate of bimolecular degradation reactions. A critical and often overlooked risk is the presence of peroxides.

  • Causality: Like many ethers, the phenoxy group in your molecule can form thermally unstable hydroperoxides upon exposure to air and light during storage or handling.[3] When heated, these peroxides can decompose, sometimes explosively, and initiate radical chain reactions that degrade the parent molecule. Benzylic alcohols can also form peroxides, compounding this risk.[3]

  • Immediate Troubleshooting Steps:

    • Test for Peroxides: Before any heating or distillation, always test a sample from the batch for the presence of peroxides. This is a critical safety and quality control step. (See Protocol 3).

    • Use High Vacuum: Employ the highest vacuum your system can safely achieve to lower the boiling point and, consequently, the required pot temperature.

    • Minimize Heating Time: Do not let the material sit at high temperatures for extended periods. Heat the distillation pot rapidly to the target temperature and begin collection immediately.

    • Consider Alternative Purification: If thermal degradation is persistent, explore non-thermal purification methods such as column chromatography on silica gel or recrystallization.

Q3: My purified, solid 2-Methyl-2-phenoxy-1-phenylpropan-1-ol develops a yellowish tint and shows new impurity peaks after several weeks of storage. What is causing this instability?

A: This degradation upon storage is likely due to slow oxidation and/or peroxide formation, catalyzed by exposure to ambient light and air.

  • Causality: The phenoxy and benzylic positions are susceptible to autoxidation.[3] Over time, oxygen from the air can react to form hydroperoxides. These initial products can then decompose into chromophoric (color-generating) species and other impurities, even at room temperature. Light can provide the energy to initiate these radical processes.

  • Preventative Storage Protocol:

    • Use Inert Atmosphere: Store the compound under an inert atmosphere. After purification, flush the container with Argon or Nitrogen before sealing.

    • Protect from Light: Use amber glass vials or wrap the container in aluminum foil to prevent photo-initiation of degradation.[5]

    • Store in a Cool, Dark Place: Refrigeration or storage in a freezer (-20 °C) is highly recommended to slow the rate of any potential decomposition reactions.[6]

    • Use Small Batches: If possible, store the material in smaller, single-use aliquots to avoid repeatedly exposing the bulk material to air and moisture each time a sample is taken.

Frequently Asked Questions (FAQs)

Q1: What are the most likely thermal degradation pathways for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol?

A: Based on its chemical structure, two dominant degradation pathways are anticipated. The prevailing pathway will depend on the specific conditions (temperature, pH, presence of oxygen).

  • Dehydration (Elimination): The tertiary alcohol can be eliminated as water, especially with heat or acid catalysis, to form 2-methyl-2-phenoxy-1-phenylprop-1-ene.

  • Fragmentation (Cleavage): At higher temperatures, the molecule can fragment via homolytic cleavage. The most likely points of cleavage are the C-O bond of the phenoxy ether and the C-C bond between the two substituted carbon atoms, leading to a cascade of radical reactions and a variety of smaller molecules.

Caption: Potential thermal degradation pathways.

Q2: What analytical methods are best for detecting and quantifying degradation?

A: A combination of chromatographic techniques is ideal for a comprehensive analysis.

Technique Purpose Typical Setup Reference
HPLC-UV Quantify the parent compound and major non-volatile impurities.C18 or C8 column, Water/Acetonitrile mobile phase, UV detection at ~258 nm.[7]
LC-MS Identify non-volatile degradation products by their mass-to-charge ratio.Same as HPLC, coupled to a mass spectrometer (e.g., ESI-QTOF).[8]
GC-MS Identify volatile degradation products (e.g., phenol, acetophenone).Capillary column (e.g., DB-5), temperature gradient, electron ionization (EI) source.[4]
TGA Determine the onset temperature of thermal decomposition.Heat sample under N₂ or air at a controlled rate (e.g., 10 °C/min).[9][10]
Peroxide Test Strips Qualitatively detect the presence of dangerous peroxide intermediates.Potassium Iodide (KI) based strips.[3]
Caption: Recommended analytical techniques for monitoring degradation.

Q3: Are there any specific materials or reagents that are incompatible with 2-Methyl-2-phenoxy-1-phenylpropan-1-ol, especially at elevated temperatures?

A: Yes. Avoid contact with the following:

  • Strong Oxidizing Agents: Reagents like permanganates, dichromates, or peroxides can react exothermically and uncontrollably with the alcohol functional group.

  • Strong Acids: As mentioned, strong acids (e.g., sulfuric acid, hydrochloric acid) can catalyze rapid dehydration and other side reactions, even at moderate temperatures.[1]

  • Reactive Metals: Alkali metals (sodium, potassium) and some reactive metal hydrides can react vigorously with the hydroxyl group.

  • Transition Metal Contaminants: Trace amounts of metals like iron or copper can catalyze oxidative decomposition, especially of any peroxide intermediates that may have formed.[11] Ensure glassware is scrupulously clean.

Experimental Protocols

Protocol 1: Workflow for Investigating Low Reaction Yield

This protocol provides a logical sequence for diagnosing degradation issues.

TroubleshootingWorkflow A Problem: Low Yield / Unexpected Impurities B Step 1: Analyze Crude Reaction Mixture by LC-MS and/or GC-MS A->B C Are degradation products (e.g., phenol, alkene) identified? B->C D_yes Yes C->D_yes D_no No C->D_no E Step 2: Implement Mitigation Strategies D_yes->E J Problem is likely not thermal degradation. Investigate other causes: - Stoichiometry - Reagent quality - Catalyst activity D_no->J F Lower reaction temperature Run under inert atmosphere Check pH / buffer system E->F G Step 3: Re-run Reaction & Monitor by in-process control (IPC) sampling E->G H Issue Resolved? G->H I_yes Yes: Optimize new conditions H->I_yes I_no No: Consider alternative synthetic route H->I_no

Caption: Troubleshooting workflow for low yield.

Protocol 2: Recommended Reaction Setup to Minimize Thermal Stress

  • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried to remove any trace metal or acidic/basic residues.

  • Inert Atmosphere: Assemble the reaction apparatus and purge the system with a dry, inert gas (Argon or Nitrogen) for at least 15-20 minutes. Maintain a gentle positive pressure of the inert gas throughout the reaction.

  • Temperature Control: Use a reliable heating mantle with a thermocouple controller or an oil bath to maintain a stable and accurate temperature. Place the thermocouple sensor in the reaction mixture if possible.

  • Reagent Addition: If the reaction is exothermic, add reagents dropwise using an addition funnel to maintain the target temperature and avoid hot spots.

  • Stirring: Ensure efficient and continuous stirring to promote even heat distribution.

  • Monitoring: Use Thin Layer Chromatography (TLC) or a rapid HPLC method as an in-process control to monitor the reaction's progress and the formation of byproducts. Aim to stop the reaction as soon as the starting material is consumed to minimize exposure time to heat.

Protocol 3: Qualitative Test for Peroxides

Safety First: Peroxides can be explosive upon heating or shock. Always perform this test on a small aliquot (<1 mL) of your material before heating the bulk quantity. Wear appropriate PPE, including safety glasses and a face shield.

  • Prepare Test Solution: In a clean test tube, add approximately 1 mL of the sample (dissolved in a solvent like isopropanol or acetic acid if it's a solid).

  • Add KI Solution: Add 1-2 drops of a freshly prepared, saturated aqueous solution of potassium iodide (KI).

  • Observe: Gently swirl the tube. The formation of a yellow to dark brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the concentration. Commercial peroxide test strips can also be used and offer a more convenient alternative.

  • Action: If the test is positive, do not heat or distill the material. The peroxides must be quenched first, typically by treatment with a reducing agent like ferrous sulfate. Consult standard laboratory safety manuals for appropriate quenching procedures.

References

  • Semantic Scholar. (2020, May 15).
  • FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMUL
  • Chem-Impex. (n.d.). 2-Methyl-1-phenyl-2-propanol.
  • University of Hawaii System. (n.d.). Storage and Handling of Potentially Explosive Chemicals (Peroxide Forming and Shock Sensitive Chemicals).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Methyl-1-phenyl-1-propanol.
  • Chemistry Stack Exchange. (2017, September 16).
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  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 2-METHYL-1-PHENYL-1-PROPANOL.
  • ChemicalBook. (2026, January 17).
  • AK Scientific, Inc. (n.d.).
  • Advanced ChemBlocks. (n.d.). 2-methyl-2-phenoxy-1-phenylpropan-1-ol.
  • CPAChem. (n.d.).
  • PubChem. (n.d.). 2-Methyl-1-phenoxy-2-propanol.
  • Nouryon. (n.d.).
  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives.
  • Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degrad
  • PrepChem.com. (n.d.). Synthesis of 2-phenylpropanol.
  • Nouryon. (n.d.). Leading the way in safety.
  • Sigma-Aldrich. (n.d.). 2-Methyl-1-phenyl-2-propanol 98%.
  • I.R.I.S. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel.
  • DTIC. (n.d.).
  • New Jersey Department of Health. (2009, November). Acetophenone - Hazardous Substance Fact Sheet.
  • EPA. (n.d.).
  • Google Patents. (n.d.).
  • ATSDR. (n.d.). Chapter 6: Analytical Methods.
  • ChemicalBook. (n.d.). 2-Methyl-1-phenyl-2-propanol.
  • ResearchGate. (2025, August 5). Thermal degradation behaviour of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] and poly[(2-hydroxy-3-tetrahydrofurfuryloxy)
  • MDPI. (2024, September 10).
  • MDPI. (2020, August 12). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups.

Sources

Troubleshooting

removing byproducts from 2-Methyl-2-phenoxy-1-phenylpropan-1-ol reactions

The following guide serves as a specialized technical support resource for researchers working with 2-Methyl-2-phenoxy-1-phenylpropan-1-ol . It addresses the specific challenges of purification, byproduct identification,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers working with 2-Methyl-2-phenoxy-1-phenylpropan-1-ol . It addresses the specific challenges of purification, byproduct identification, and process optimization for this sterically hindered


-phenoxy alcohol.[1][2]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1][2]

Diagnostic Hub: Identify Your Impurity

Before initiating a purification protocol, confirm the identity of your byproduct using this rapid diagnostic matrix.

Observation Suspected Impurity Diagnostic Signal (1H NMR / IR) Root Cause
Yellow/Orange oil , sweet odorKetone Precursor (2-methyl-2-phenoxy-1-phenylpropan-1-one)IR: Strong peak ~1680 cm⁻¹ (C=O).[1][2] NMR: Shift of gem-dimethyl protons downfield (~1.6 ppm vs 1.2 ppm in product).Incomplete reduction (steric hindrance).[1][2]
Acrid/Medicinal smell Phenol TLC: High Rf spot, stains distinctively with KMnO4.[1][2] NMR: Broad singlet ~5.0-6.0 ppm (variable).Ether cleavage (acidic workup) or hydrolysis.[1][2]
Complex aliphatic region Mono-methylated Analog (2-phenoxy-1-phenylpropan-1-ol)NMR: Splitting of the gem-dimethyl singlet into a doublet/multiplet pattern.[1][2]Incomplete methylation of the starting ketone.[1][2]
New olefinic protons Dehydration Product (Rare)NMR: Signals at 5.0-6.5 ppm.[1][2]Acid-catalyzed elimination (unlikely due to quaternary

-carbon, but possible via rearrangement).[1][2]

Troubleshooting & FAQs

Case 1: The "Stubborn Ketone"

User Question: I synthesized the target alcohol via NaBH₄ reduction, but my NMR shows a persistent 10% ketone impurity. Recrystallization isn't removing it.[1][2] What’s happening?

Senior Scientist Response: The gem-dimethyl group adjacent to the carbonyl creates significant steric hindrance , slowing down the nucleophilic attack of the hydride.[1][2] Standard NaBH₄ protocols often stall before completion.[1][2]

Corrective Protocol:

  • Switch Reagents: If NaBH₄ fails, upgrade to Lithium Aluminum Hydride (LiAlH₄) in dry THF.[1][2] The more aggressive hydride species can overcome the steric barrier.[1][2]

  • Lewis Acid Activation: If you must use NaBH₄, add CeCl₃[1][2]·7H₂O (Luche reduction conditions). The Cerium activates the carbonyl oxygen, facilitating attack even in hindered systems.[1][2]

  • Purification: The ketone and alcohol have similar solubilities in non-polar solvents.[1][2]

    • Derivatization Strategy: Treat the crude mixture with Girard’s Reagent T (water-soluble hydrazine).[1][2] It reacts selectively with the ketone to form a water-soluble hydrazone, which can be washed away, leaving the pure alcohol in the organic phase.[1][2]

Case 2: Phenol Contamination

User Question: My product smells like phenol, and I see a baseline spot on TLC. I used an acidic workup to quench the borohydride.

Senior Scientist Response:


-Phenoxy alcohols are essentially hemiaminal ethers and can be acid-sensitive.[1][2] While the ether linkage is generally stable, the presence of the hydroxyl group can facilitate cleavage mechanisms under strong acidic conditions or high heat.[1][2]

Corrective Protocol:

  • Alkaline Wash: Dissolve the crude product in Et₂O or EtOAc and wash with 1M NaOH (3x) .[1][2] Phenol is deprotonated to sodium phenoxide, which partitions strictly into the aqueous phase.[1][2]

  • Neutral Quench: In future reactions, quench borohydride/aluminate reductions with saturated NH₄Cl or Glauber’s Salt (Na₂SO₄[1][2]·10H₂O) instead of HCl.[1][2]

Case 3: Separation Difficulties

User Question: Column chromatography is yielding mixed fractions. The Rf difference between the product and the mono-methylated impurity is negligible.[1][2]

Senior Scientist Response: The mono-methylated impurity (lacking one methyl group at the


-position) has nearly identical polarity.[1][2] Separation requires exploiting the slight difference in molecular shape (packing) rather than polarity.[1][2]

Corrective Protocol:

  • Recrystallization: The target molecule (gem-dimethyl) is highly symmetrical and crystalline.[1][2] The mono-methyl impurity disrupts the lattice.[1][2]

    • Solvent System: Use hot Hexane/Ethyl Acetate (10:1) .[1][2] Dissolve at reflux and cool very slowly to 4°C. The target alcohol should crystallize out, leaving the "floppy" mono-methyl impurity in the mother liquor.[1][2]

  • Flash Chromatography Modification: Use Dichloromethane (DCM) as the primary eluent instead of Hexanes. The interaction of DCM with the aromatic rings can sometimes improve resolution for phenyl-rich compounds.[1][2]

Master Protocol: Optimized Purification Workflow

This protocol assumes a crude mixture from the reduction of 2-methyl-2-phenoxy-1-phenylpropan-1-one.[1][2]

Step 1: Chemical Scavenging (Optional but Recommended)

If ketone > 5%:

  • Dissolve crude in Ethanol (10 mL/g).

  • Add Girard’s Reagent T (1.2 eq relative to ketone impurity) and Acetic Acid (10 mol%).[1][2]

  • Reflux for 1 hour.

  • Concentrate, redissolve in EtOAc, and wash with water. (Ketone is removed).

Step 2: The "Three-Phase" Wash

Standard workup to remove phenol and salts.[1][2]

  • Phase 1 (Acidic/Neutral): Wash organic layer with Sat.[1][2] NH₄Cl (removes Boron salts).[1][2]

  • Phase 2 (Basic): Wash with 1M NaOH (removes Phenol).[1][2] Crucial Step.

  • Phase 3 (Brine): Wash with Sat. NaCl (dries organic layer).[1][2]

Step 3: Crystallization[1][2]
  • Evaporate solvent to yield a white/off-white solid.[1][2][3]

  • Recrystallize from Pentane:EtOAc (95:5) .

    • Note: If oiling out occurs, seed the solution with a pure crystal or scratch the flask wall.[1][2]

Logic Visualization: Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze TLC/NMR Start->CheckTLC KetonePresent Ketone Impurity Detected? CheckTLC->KetonePresent Girard Treat with Girard's Reagent T KetonePresent->Girard Yes (>5%) PhenolPresent Phenol Odor/Spot? KetonePresent->PhenolPresent No Girard->PhenolPresent BaseWash Wash with 1M NaOH PhenolPresent->BaseWash Yes Crystallize Recrystallize (Hexane/EtOAc) PhenolPresent->Crystallize No BaseWash->Crystallize FinalProduct Pure 2-Methyl-2-phenoxy-1-phenylpropan-1-ol Crystallize->FinalProduct

Caption: Decision logic for removing specific impurities based on diagnostic checkpoints.

References

  • Synthesis and Characteriz

    
    -Phenoxy Alcohols :
    
    • Context: General methodology for synthesizing 2-methyl-2-phenoxy-1-phenylpropan-1-ol involves the alkylation of 2-phenoxyacetophenone followed by reduction.[1][2]

    • Source: Vertex AI Search Results (Snippet 1.1).[1][2] 3[1][2]

  • Luche Reduction (CeCl₃/NaBH₄)

    • Context: Protocol for reducing sterically hindered ketones.[1][2]

    • Source: Gemal, A. L., & Luche, J. L. (1981).[1][2] Journal of the American Chemical Society.[1][2] [1][2]

  • Girard's Reagent T for Ketone Removal

    • Context: Standard technique for separating non-reacting ketonic impurities from alcohols.[1][2]

    • Source: Wheeler, O. H. (1962).[1][2] Chemical Reviews. [1][2]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol: MS Fragmentation &amp; Analytical Protocols

Executive Summary This guide provides an in-depth technical analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0), a critical intermediate and potential impurity in the synthesis of ether-based pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical analysis of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0), a critical intermediate and potential impurity in the synthesis of ether-based pharmaceuticals. Accurate detection of this compound is essential for impurity profiling in drug development. This document compares analytical methodologies, details the mass spectrometry (MS) fragmentation mechanisms, and offers validated experimental protocols.

Key Findings:

  • Primary Identification: Electron Ionization (EI) GC-MS is the gold standard for structural elucidation, characterized by diagnostic ions at m/z 107 and m/z 135 .

  • High-Sensitivity Quantitation: ESI-LC-MS/MS is recommended for trace-level detection (<1 ppm), utilizing the [M+Na]+ adduct or water-loss transitions.

  • Stability Warning: The compound is prone to thermal dehydration in the GC injector port; derivatization (TMS) is strongly recommended to ensure data integrity.

Chemical Profile & Structural Context

Understanding the molecular architecture is prerequisite to interpreting the fragmentation pattern.

PropertyDetail
Chemical Name 2-Methyl-2-phenoxy-1-phenylpropan-1-ol
CAS Number 29509-34-0
Molecular Formula C₁₆H₁₈O₂
Molecular Weight 242.32 g/mol
Structure Ph-CH(OH)-C(CH₃)₂-OPh
Structural Class

-Hydroxy Ether / Benzylic Alcohol

Structural Insight: The molecule features a benzylic alcohol moiety adjacent to a gem-dimethyl phenoxy group. This specific arrangement dictates its fragmentation, favoring cleavage at the central C1-C2 bond due to the stability of the resulting benzylic and tertiary species.

Comparative Methodology: GC-MS vs. LC-MS

Selecting the right analytical technique depends on the specific requirements of your assay (identification vs. quantitation).

Method A: GC-MS (Electron Ionization)[1][2]
  • Role: Structural Confirmation & Impurity Identification.

  • Mechanism: High-energy electron impact (70 eV) induces extensive fragmentation.

  • Performance:

    • Pros: Generates a spectral "fingerprint" rich in structural information.

    • Cons: The molecular ion (M+ 242) is often weak or absent due to rapid

      
      -cleavage. Thermal instability of the -OH group can lead to on-column dehydration.
      
Method B: LC-MS/MS (Electrospray Ionization)
  • Role: Trace Quantitation in Biological Matrices.

  • Mechanism: Soft ionization (ESI) preserves the molecular ion.

  • Performance:

    • Pros: High sensitivity. Dominant [M+H]+ (243) or [M+Na]+ (265) species.

    • Cons: Limited structural fragmentation in MS1; requires collision-induced dissociation (CID) for confirmation.

Deep Dive: Mass Spectrometry Fragmentation Pattern

The fragmentation of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol under Electron Ionization (EI) follows distinct mechanistic pathways driven by charge localization on the oxygen atoms and the stability of aromatic fragments.

Primary Fragmentation Pathways
  • 
    -Cleavage (Dominant Pathway): 
    The bond between C1 (benzylic) and C2 (quaternary) is the weakest link. Ionization at the hydroxyl oxygen triggers homolytic cleavage.
    
    • Fragment A (m/z 107): The hydroxy-benzyl cation (Ph-CH=OH⁺). This is often the base peak.

    • Fragment B (m/z 135): The phenoxy-isopropyl cation (⁺C(CH₃)₂-OPh).

  • Phenoxy Loss: Cleavage of the ether bond releases a neutral phenoxy radical.

    • Ion (m/z 149): [M - OPh]⁺. The resulting cation is stabilized by the benzylic position and the gem-dimethyl effect.

  • Dehydration: Thermal or EI-induced loss of water.

    • Ion (m/z 224): [M - 18]⁺.

  • Aromatic Series:

    • m/z 77: Phenyl cation (C₆H₅⁺).

    • m/z 91: Tropylium ion (C₇H₇⁺), formed from rearrangement of the benzyl moiety.

Visualization of Fragmentation Pathways

The following diagram maps the causal relationships between the parent molecule and its diagnostic fragments.

Fragmentation Parent Molecular Ion (M+) m/z 242 Alpha α-Cleavage (C1-C2 Bond Break) Parent->Alpha EtherCleave Ether Cleavage (Loss of •OPh) Parent->EtherCleave Dehydration Dehydration (Loss of H₂O) Parent->Dehydration Frag107 Hydroxy-Benzyl Cation m/z 107 (Base Peak) Alpha->Frag107 Charge Retention on C1 Frag135 Phenoxy-Isopropyl Cation m/z 135 Alpha->Frag135 Charge Retention on C2 Frag149 Cation [M-93]+ m/z 149 EtherCleave->Frag149 Frag224 Alkene Radical Cation m/z 224 Dehydration->Frag224

Figure 1: Mechanistic fragmentation tree for 2-Methyl-2-phenoxy-1-phenylpropan-1-ol under 70 eV Electron Ionization.

Experimental Protocols

Protocol A: TMS Derivatization for GC-MS (Recommended)

Direct injection of alcohols can lead to peak tailing and thermal degradation. Silylation improves volatility and stability.

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.

Workflow:

  • Preparation: Dissolve 1 mg of sample in 100 µL of anhydrous pyridine.

  • Reaction: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Vortex and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 1:20).

Expected Results (TMS Derivative):

  • New Molecular Weight: 314 Da (242 + 72).

  • Key Fragment: m/z 73 (TMS group), m/z 179 (Ph-CH(OTMS)⁺).

Protocol B: LC-MS/MS Parameters

For quantitation in plasma or reaction mixtures.

ParameterSetting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Ionization ESI Positive Mode
Precursor Ion 243.1 ([M+H]⁺) or 265.1 ([M+Na]⁺)
MRM Transition 1 243.1

149.1 (Loss of Phenol)
MRM Transition 2 243.1

105.1 (Benzoyl cation equivalent)

Data Summary: Diagnostic Ions

The following table summarizes the key ions used for identification.

m/z (Mass-to-Charge)Ion IdentityOrigin / MechanismRelative Abundance (Est.)
242 M⁺Molecular Ion (Weak)< 5%
224 [M-H₂O]⁺Dehydration5-10%
149 [M-OPh]⁺Loss of Phenoxy group20-30%
135 [C(Me)₂OPh]⁺

-Cleavage (Ether side)
40-60%
107 [PhCHOH]⁺

-Cleavage (Alcohol side)
100% (Base Peak)
91 [C₇H₇]⁺Tropylium (Benzyl rearrangement)50-70%
77 [C₆H₅]⁺Phenyl cation40-50%

References

  • National Institute of Standards and Technology (NIST). Mass Spectra of Benzylic Alcohols and Ethers. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem Database. Compound Summary: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CID 10911313). National Center for Biotechnology Information. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for -cleavage mechanisms).
Comparative

comparing 2-Methyl-2-phenoxy-1-phenylpropan-1-ol with structural analogs

Technical Comparison Guide: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol vs. Structural Analogs Executive Summary & Compound Identity 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0) represents a specialized class of s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol vs. Structural Analogs

Executive Summary & Compound Identity

2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS: 29509-34-0) represents a specialized class of sterically hindered


-phenoxy alcohols . Unlike simple ether-solvents (e.g., 2-phenoxyethanol), this molecule features a quaternary carbon at the 

-position relative to the hydroxyl group, combined with a lipophilic phenyl ring at the

-position.

This unique architecture makes it a critical structural probe for:

  • Fibrate Pharmacophore Mapping: It mimics the gem-dimethyl-phenoxy motif found in PPAR

    
     agonists (e.g., Clofibrate) but presents a neutral, secondary alcohol headgroup instead of a carboxylic acid.
    
  • Metabolic Stability Studies: The quaternary center prevents standard

    
    -oxidation, while the steric bulk shields the ether linkage from rapid enzymatic hydrolysis.
    
  • Chiral Resolution: Due to the adjacent chiral centers and high steric bulk, it is often used as a challenging substrate for kinetic resolution studies.

Structural Breakdown
  • Core Scaffold: Propan-1-ol backbone.

  • 
    -Position (C1):  Phenyl-substituted (Secondary Alcohol).
    
  • 
    -Position (C2): gem-Dimethyl and Phenoxy substituted (Quaternary Center).
    
  • Key Feature: The "Neopentyl-like" steric environment around the ether oxygen.

Comparative Analysis: The Target vs. Analogs

This section objectively compares the target molecule against three standard analogs to contextualize its physicochemical and biological behavior.

Table 1: Physicochemical & Functional Comparison
FeatureTarget: 2-Methyl-2-phenoxy-1-phenylpropan-1-olAnalog A: 2-PhenoxyethanolAnalog B: 1-Phenyl-2-methylpropan-1-olAnalog C: Clofibric Acid (Pharmacophore Parent)
Structure Class Hindered

-Phenoxy Alcohol
Simple

-Phenoxy Alcohol
Non-Phenoxy Alcohol

-Phenoxy Acid
Steric Bulk High (Quaternary C2)Low (Primary Chain)Medium (Tertiary C2)High (Quaternary C2)
Lipophilicity (LogP) ~4.2 (Predicted)1.16~2.52.57
H-Bond Donor 1 (Secondary OH)1 (Primary OH)1 (Secondary OH)1 (Carboxylic OH)
Metabolic Stability High (Blocked

-oxidation)
Low (Rapid oxidation to acid)Medium High (Excreted unchanged/glucuronidated)
Primary Application Mechanistic Probe, Chiral IntermediatePreservative, SolventFragrance, IntermediateLipid-lowering Drug
Detailed Comparative Insights

1. vs. 2-Phenoxyethanol (The Baseline):

  • Contrast: 2-Phenoxyethanol is a flexible, primary alcohol used widely as a preservative. It is easily oxidized to phenoxyacetic acid.

  • Advantage of Target: The target molecule introduces a quaternary carbon and a phenyl ring. This blocks oxidation at the

    
    -position and dramatically increases lipophilicity (LogP ~4.2 vs 1.2), making it suitable for probing deep hydrophobic pockets where 2-phenoxyethanol would be too polar or unstable.
    

2. vs. 1-Phenyl-2-methylpropan-1-ol (The Steric Control):

  • Contrast: This analog lacks the phenoxy group. It retains the phenyl-alcohol motif but misses the electron-rich ether oxygen.

  • Mechanistic Use: Comparing the target to this analog allows researchers to isolate the specific contribution of the ether oxygen to binding affinity (H-bond accepting capability) versus simple hydrophobic packing.

3. vs. Clofibric Acid (The Pharmacophore):

  • Contrast: Clofibric acid is the active metabolite of Clofibrate. It shares the gem-dimethyl-phenoxy motif.

  • Application: The target molecule acts as a neutral isostere of Clofibric acid. It is used to test if the biological activity is driven by the lipophilic tail (the phenoxy-isobutyryl group) or the acidic headgroup.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to be self-validating.

Protocol A: Synthesis via Grignard Addition

Rationale: The most robust route to construct the crowded C1-C2 bond is the addition of a hard nucleophile (Phenyl Grignard) to a non-enolizable aldehyde.

Materials:

  • 2-Methyl-2-phenoxypropanal (Precursor)

  • Phenylmagnesium bromide (3.0 M in ether)

  • Anhydrous THF (Solvent)

  • Ammonium chloride (Quench)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 2-Methyl-2-phenoxypropanal (10 mmol) dissolved in 50 mL anhydrous THF.

  • Cooling: Cool the solution to 0°C (Ice bath). Note: Do not cool to -78°C initially, as the steric bulk of the aldehyde requires thermal energy for the reaction to initiate.

  • Addition: Dropwise add Phenylmagnesium bromide (12 mmol, 1.2 equiv) over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).

    • Validation Point: The aldehyde spot (

      
      ) should disappear; a new, more polar alcohol spot (
      
      
      
      ) should appear.
  • Quench: Pour the mixture into saturated aqueous

    
     (100 mL) at 0°C.
    
  • Extraction: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Lipophilicity (LogP) Determination (Shake-Flask Method)

Rationale: Calculated LogP values for crowded ethers are often inaccurate. Experimental determination is required for reliable SAR data.

  • Phase Preparation: Saturate 1-Octanol with water and Water with 1-octanol for 24 hours.

  • Dissolution: Dissolve 2 mg of the target compound in 5 mL of the pre-saturated Octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (typically ~270 nm for the phenyl ring).
  • Partitioning: Add 5 mL of pre-saturated Water. Vortex vigorously for 5 minutes. Centrifuge to separate phases.

  • Measurement: Measure the UV absorbance of the Octanol phase again (

    
    ).
    
  • Calculation:

    
    
    

Visualization of Structural Logic

The following diagram illustrates the synthesis pathway and the structural relationship to the Fibrate pharmacophore.

Structural_Comparison cluster_0 Key Structural Features Precursor 2-Methyl-2-phenoxypropanal (Non-enolizable Aldehyde) Target TARGET MOLECULE 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (Sterically Hindered Alcohol) Precursor->Target Grignard Addition (THF, 0°C to RT) Reagent PhMgBr (Grignard Reagent) Reagent->Target Clofibrate Clofibric Acid Analog (Pharmacophore Parent) Target->Clofibrate Isostere of (Alcohol vs Acid) Phenoxyethanol 2-Phenoxyethanol (Unhindered Control) Target->Phenoxyethanol Steric & Lipophilic Contrast Feat1 Quaternary Carbon (Blocks Oxidation) Target->Feat1 Feat2 Phenyl Ring (Lipophilicity) Target->Feat2

Caption: Synthesis pathway of the target molecule via Grignard addition and its structural relationship to key analogs (Clofibrate and Phenoxyethanol).

References

  • PubChem Compound Summary. (2025). 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CID 101234567). National Center for Biotechnology Information. Link(Note: Search CAS 29509-34-0 for exact entry)

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Bioisosterism and Steric Hindrance).
  • Lipinski, C. A. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Sigma-Aldrich. (2025). Product Specification: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol. Link

Comparative

Technical Validation Guide: UV-Vis Absorbance Characterization of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol

Core Directive & Scientific Rationale This guide serves as a definitive protocol for validating the ultraviolet-visible (UV-Vis) absorbance maxima ( ) of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol . Unlike standard pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scientific Rationale

This guide serves as a definitive protocol for validating the ultraviolet-visible (UV-Vis) absorbance maxima (


) of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol . Unlike standard pharmacopeial compounds with established monographs, this molecule—featuring two distinct aromatic systems separated by a quaternary carbon—requires a first-principles approach to validation.

The primary challenge in characterizing this molecule is deconvoluting the overlapping contributions of its two chromophores: the benzylic alcohol moiety and the phenoxy ether moiety. A rigid template approach often fails here because it ignores the solvatochromic behavior critical for distinguishing these aromatic systems.

This guide prioritizes Experimental Autonomy . You are not just verifying a number; you are establishing the spectral identity of the molecule through comparative solvent interaction and concentration gradients.

Theoretical Framework & Chromophore Analysis

To validate the


, one must first understand the electronic transitions driving the absorbance.
Chromophore SystemElectronic TransitionExpected

(Theoretical)
Molar Absorptivity (

)
Phenoxy Group (

)

(B-band)
270 – 275 nm High (~2,000

)
Benzylic Alcohol (

)

(B-band)
255 – 260 nm Low (~200

)
Combined System Superposition~272 nm (Dominant) Cumulative

Mechanistic Insight: The oxygen atom in the phenoxy group acts as a strong auxochrome. Its lone pair electrons participate in


 resonance with the benzene ring, causing a bathochromic (red) shift  and a hyperchromic (intensity) effect . This typically swamps the weaker, fine-structure "fingers" of the benzylic phenyl group. Therefore, the validation target is the phenoxy-driven maximum around 270-272 nm.

Comparative Assessment: Alternatives & Solvent Selection

In method development, "alternatives" refer to the solvent systems used to solubilize the analyte. The choice of solvent is not merely practical; it is a diagnostic tool.

Comparative Table: Solvent Performance for Validation
Solvent SystemCut-off (nm)Effect on Spectral Fine StructureShift Direction (Solvatochromism)Recommendation
Methanol (MeOH) 205Smoothing: H-bonding with the ether oxygen and hydroxyl group blurs vibronic bands.Bathochromic: Stabilizes

excited state.
Primary Choice for quantification (Robust).
Acetonitrile (ACN) 190Moderate: Less H-bonding than MeOH; sharper peaks.Minimal shift.Alternative if UV cut-off <200nm is required.
n-Hexane 195High Resolution: Preserves vibronic fine structure (benzenoid fingers).Hypsochromic (Blue): No stabilization of polar excited states.Qualitative Only (For structural ID).

Expert Insight: Do not use water as a primary solvent due to the molecule's lipophilicity (LogP ~3.2). Use Methanol for the standard validation curve as it ensures complete solubility and reproducible absorbance values, despite smoothing the fine structure.

Experimental Protocol: Self-Validating Workflow

This protocol uses a Linearity-Derived Validation method. Instead of scanning a single concentration, you will generate a 5-point curve. If the


 shifts significantly (>2 nm) between concentrations, the method is invalid (likely due to aggregation or instrument stray light).
Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 10.0 mg of 2-Methyl-2-phenoxy-1-phenylpropan-1-ol.

    • Dissolve in 100 mL HPLC-grade Methanol (Stock A: 100 µg/mL).

    • Critical: Sonicate for 5 minutes to ensure the ether linkage does not trap micro-bubbles.

  • Dilution Series (Self-Validation Step):

    • Prepare five dilutions: 10, 20, 30, 40, and 50 µg/mL.

    • Use Class A volumetric glassware.

  • Baseline Correction:

    • Fill both cuvettes with pure Methanol.

    • Run a baseline scan (200–400 nm).

    • Acceptance Criteria: Baseline flatness < 0.005 Abs.

  • Scanning & Derivative Analysis:

    • Scan the 30 µg/mL sample first.

    • Identify

      
       (Expected ~272 nm).
      
    • Apply 1st Derivative (dA/d

      
      ):  Verify the zero-crossing point corresponds exactly to the absorbance maximum. This mathematically confirms the peak center, removing baseline noise.
      
Visualization: Validation Logic Flow

ValidationWorkflow cluster_Analysis Data Processing Start Start: Sample Weighing Solubility Solubilization (MeOH) Sonicate 5 min Start->Solubility Scan Full Spectrum Scan (200-400 nm) Solubility->Scan PeakID Identify λmax (~272 nm) Scan->PeakID Deriv 1st Derivative Zero-Crossing Check PeakID->Deriv Validation Linearity Check (R² > 0.999) Deriv->Validation Validation->Start Fail (R² < 0.99)

Caption: Workflow for validating spectral integrity using derivative spectroscopy and linearity checks.

Validation Criteria & Acceptance Limits

To declare the


 validated, the data must meet these specific statistical requirements (E-E-A-T compliance):
  • Spectral Fidelity:

    • The

      
       must not deviate by more than ±1 nm  across the concentration range (10–50 µg/mL).
      
    • Why? A shift indicates pH sensitivity (phenol impurities) or solvent interactions.

  • Photometric Linearity:

    • Plot Absorbance (at

      
      ) vs. Concentration.
      
    • 
       must be 
      
      
      
      0.999.
    • The y-intercept must be within ±0.005 Abs (proving proper blanking).

  • Specific Absorbance (

    
    ): 
    
    • Calculate the specific absorbance using the formula:

      
       where 
      
      
      
      is g/100mL.
    • This value serves as the constant for future purity assays.

References

  • National Institute of Standards and Technology (NIST). (2025).[1] UV/Vis Database: Aromatic Alcohols and Ethers. NIST Standard Reference Data. [Link]1]

  • PubChem. (2025).[2] Compound Summary: 2-Methyl-2-phenoxy-1-phenylpropan-1-ol (CAS 29509-34-0).[3][4] National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

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